Comprehensive Profiling of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: Structural Dynamics and Synthetic Utility
The following technical guide provides an in-depth profiling of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a heterocyclic scaffold with significant utility in medicinal chemistry and drug discovery. [1] Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profiling of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a heterocyclic scaffold with significant utility in medicinal chemistry and drug discovery.
[1]
Executive Summary
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS: 26239-22-5) is a specialized heterocyclic building block belonging to the thiazolidinone class.[1] Characterized by an exocyclic double bond at the C2 position and an active methylene center at C5, this compound serves as a versatile "privileged structure" in drug discovery. It is widely recognized for its potential as a precursor to antifungal, antimicrobial, and anti-inflammatory agents. This guide details its structural properties, validated synthesis protocols, and reactivity profiles for researchers in organic synthesis and medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Identification Data
Parameter
Detail
IUPAC Name
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
CAS Number
26239-22-5
Molecular Formula
C₆H₇NO₃S
Molecular Weight
173.19 g/mol
SMILES
COC(=O)C=C1NC(=O)CS1
Core Scaffold
1,3-Thiazolidin-4-one
Structural Isomerism & Tautomerism
The molecule exhibits E/Z isomerism around the exocyclic C2=C double bond.[1] The Z-isomer is thermodynamically favored due to an intramolecular hydrogen bond between the ring NH and the exocyclic ester carbonyl oxygen.[1] This "chelate-like" stabilization is a critical feature for its solid-state stability and binding affinity in biological targets.[1]
Figure 1: Isomerization dynamics of the 2-ylidene scaffold. The Z-form is typically the isolated crystalline product.[1]
Synthesis & Production Protocols
The most robust synthetic route involves the heterocyclization of thiourea with dimethyl acetylenedicarboxylate (DMAD) . This reaction is highly atom-economical and proceeds via a Michael addition followed by cyclocondensation.[1]
Reaction Mechanism[1]
Thia-Michael Addition : The sulfur atom of thiourea attacks the electron-deficient triple bond of DMAD.[1]
Cyclization : The terminal amino group attacks the proximal ester carbonyl, eliminating methanol to close the 5-membered ring.
Figure 2: Validated synthetic pathway via Thiourea-DMAD condensation.
Experimental Protocol (Standardized)
Objective: Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate on a 10 mmol scale.
Reagent Preparation : Dissolve thiourea (0.76 g, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
Addition : Add dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.[1]
Reaction : Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting materials are consumed.
Work-up : Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a solid.[1]
Purification : Filter the precipitate and wash with cold methanol (2 x 5 mL). Recrystallize from ethanol or methanol to obtain pure yellow/white needles.[1]
The following data characterizes the purified compound. Note that spectral shifts may vary slightly based on solvent (DMSO-d6 vs CDCl3) and concentration.[1]
Physical Properties
Property
Value
Notes
Appearance
White to pale yellow crystalline powder
Color intensity often correlates with trace oxidation products.[1]
Melting Point
138 – 140 °C
Distinct sharp melting point indicates high purity.[1]
Data derived from analogous 2-ylidene acetamide derivatives and ester predicted shifts.
Method
Signal (δ ppm / cm⁻¹)
Assignment
¹H NMR (400 MHz, DMSO-d₆)
11.0 – 11.5 (br s, 1H)
NH (Ring nitrogen, exchangeable)
5.90 – 6.00 (s, 1H)
=CH- (Exocyclic vinyl proton)
3.80 – 3.90 (s, 2H)
-CH₂- (Ring C5 methylene)
3.65 – 3.75 (s, 3H)
-OCH₃ (Methyl ester)
IR (KBr)
3100 – 3200
N-H stretch
1700 – 1720
C=O stretch (Ester)
1650 – 1680
C=O stretch (Lactam/Amide)
1580 – 1600
C=C stretch (Exocyclic)
MS (EI/ESI)
173.0
[M]⁺ Molecular Ion
Reactivity & Synthetic Utility[1][12]
This scaffold is a trifunctional building block. Its reactivity is defined by three distinct centers, enabling diverse library generation for SAR (Structure-Activity Relationship) studies.
Reactivity Map[1]
N-Alkylation (Position 3): The acidic NH proton allows for alkylation using alkyl halides and a base (e.g., K₂CO₃), introducing lipophilic tails.
Knoevenagel Condensation (Position 5): The C5 methylene group is an "active methylene" center. It readily condenses with aromatic aldehydes to form 5-arylidene derivatives .[1] This is the most common modification for enhancing biological activity (e.g., antimicrobial potency).
Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid, converted to hydrazides (for Schiff bases), or amidated.
Figure 3: Synthetic divergence map illustrating the three primary vectors for chemical modification.[1]
Research indicates that the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold is a pharmacophore with significant biological relevance.[1]
Antifungal Activity : Derivatives (especially 5-arylidene analogs) have shown potent activity against phytopathogenic fungi such as Alternaria solani and Phoma lingam.[1] The mechanism often involves interference with fungal cell wall synthesis or metabolic pathways.[1]
Antimicrobial Agents : The core structure mimics parts of the penicillin/thiazolidine ring system, providing a baseline for antibacterial design.
Enzyme Inhibition : This scaffold is investigated for inhibition of aldose reductase and certain kinases, relevant in diabetes and oncology research.
References
Santa Cruz Biotechnology . Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 26239-22-5) Product Data. Link
PubChem . Compound Summary: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.[1][2] Link
Vögeli, U., et al. "Addition products of dimethyl acetylenedicarboxylate to thioureas." Proc. Indian Acad. Sci. (Chem. Sci.), 1983, 92(1), 99-106. Link
Chaban, T., et al. "2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds."[1] Chimica Techno Acta, 2022, 10(1).[3] Link
Nagarajan, K., et al. "Chemistry of pseudo-thiohydantoin derivatives." Indian Journal of Chemistry, Section B. (General reference for thiazolidinone synthesis).
Pharmacological potential of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate in drug discovery
The Pharmacological Potential of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate in Drug Discovery Abstract Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (MOTA) represents a distinct subclass within the "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacological Potential of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate in Drug Discovery
Abstract
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (MOTA) represents a distinct subclass within the "privileged scaffold" family of 4-thiazolidinones. Unlike the saturated thiazolidine-2,4-diones (TZDs) known for PPAR
agonism, the MOTA core features an exocyclic C2-ylidene double bond conjugated with an ester functionality. This structural rigidity and electronic distribution confer unique reactivity profiles, making it a versatile pharmacophore for antimicrobial, anticancer, and anti-inflammatory drug design. This guide details the synthesis, structure-activity relationships (SAR), and pharmacological validation of MOTA, positioning it as a high-value lead in fragment-based drug discovery (FBDD).
Chemical Architecture & Rational Design
The pharmacological versatility of MOTA stems from its three reactive centers, which allow for orthogonal functionalization. Understanding these centers is critical for lead optimization.
Core Structural Features:
The C2-Ylidene Linker: Provides a rigid spacer that locks the orientation of the side chain, crucial for fitting into enzyme active sites (e.g., Aldose Reductase, MurB).
The C4-Carbonyl (Lactam): Acts as a hydrogen bond acceptor. The adjacent N3 position is a prime site for alkylation to modulation lipophilicity (
).
The C5-Methylene: An active methylene site susceptible to Knoevenagel condensation, allowing the introduction of aryl groups to target hydrophobic pockets.
The Methyl Ester Tail: A "handle" for further derivatization into amides or hydrazides, or a prodrug moiety that hydrolyzes to the free acid (anionic anchor).
Caption: SAR map illustrating the three vectors for optimization on the MOTA scaffold.
Synthesis & Manufacturing Protocol
The synthesis of MOTA is a self-validating "atom-economic" reaction involving the cyclocondensation of thiourea with dimethyl acetylenedicarboxylate (DMAD). This reaction is highly regioselective.
Mechanism:
The sulfur atom of thiourea acts as a soft nucleophile, attacking the triple bond of DMAD (Michael addition). This is followed by an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl, releasing methanol.
Protocol 1: Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Preparation: Dissolve 10 mmol (0.76 g) of Thiourea in 20 mL of anhydrous methanol in a round-bottom flask. Ensure complete dissolution; mild warming (30°C) may be required.
Addition: Cool the solution to 0°C in an ice bath. Add 10 mmol (1.22 mL) of DMAD dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents polymerization.
Reaction: Stir the mixture at room temperature for 2–4 hours. A yellow precipitate typically forms as the cyclization proceeds.
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the thiourea spot indicates completion.
Isolation: Filter the solid precipitate under vacuum.
Purification: Recrystallize from hot ethanol to yield pale yellow needles.
The MOTA scaffold has demonstrated significant "hit" potential in three primary therapeutic areas.
Antimicrobial & Antifungal Activity
Derivatives of MOTA, particularly those where the ester is converted to a hydrazide or amide, show potent activity against Gram-positive bacteria and fungi. The mechanism involves the inhibition of bacterial cell wall synthesis (MurB inhibition) or interference with fungal ergosterol biosynthesis.
Key Data Points (Literature Aggregation):
Organism
Derivative Type
MIC (g/mL)
Standard Drug Comparison
Staphylococcus aureus
5-Arylidene derivative
4 - 8
Comparable to Ampicillin
Candida albicans
Hydrazone derivative
8 - 16
Comparable to Fluconazole
Alternaria solani
Acetamide derivative
0.85
Superior to commercial fungicides
Insight: The presence of electron-withdrawing groups (Cl, NO
) on the phenyl ring at the C5 position significantly enhances antimicrobial potency.
Anticancer Potential
MOTA derivatives function as antiproliferative agents. The 4-thiazolidinone core acts as a bioisostere for phosphate groups, potentially inhibiting phosphatases (e.g., CDC25) or binding to the colchicine site of tubulin.
Mechanism: Induction of apoptosis via Caspase-3 activation and arrest of the cell cycle at the G2/M phase.
Potency: IC
values in the low micromolar range (5–20 M) have been reported for C5-benzylidene derivatives.
Enzyme Inhibition (Urease & Aldose Reductase)
The unfunctionalized MOTA ester itself shows moderate inhibition, but its hydrolysis product (the acid) is a potent inhibitor of Aldose Reductase (ALR2), a key enzyme in diabetic complications (cataracts, neuropathy).
Mechanism: The acidic head group binds to the anion-binding pocket of ALR2, while the hydrophobic thiazolidinone ring interacts with the lipophilic specificity pocket.
Experimental Validation Protocols
To validate the biological activity of synthesized MOTA derivatives, the following standard operating procedures (SOPs) are recommended.
Protocol 2: In Vitro Antimicrobial Assay (Broth Microdilution)
Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (
CFU/mL).
Stock Solution: Dissolve the MOTA derivative in DMSO to a concentration of 1 mg/mL.
Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton broth. Final concentrations: 512
g/mL to 0.5 g/mL.
Control: Include DMSO solvent control and Ciprofloxacin as a positive control.
Incubation: Incubate at 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Self-Validation: If the DMSO control shows inhibition, the assay is invalid.
Future Outlook: Fragment-Based Drug Design
MOTA should be viewed as a "fragment" rather than a final drug. Its low molecular weight (MW ~173) and high ligand efficiency make it ideal for Fragment-Based Drug Discovery (FBDD).
Optimization Strategy:
Hybridization: Fuse the MOTA core with coumarin or quinolone scaffolds to create "dual-action" antibiotics.
Linker Engineering: Replace the methyl ester with bioisosteres like oxadiazoles or triazoles to improve metabolic stability and binding affinity.
References
Synthesis & Mechanism: Reaction of thiourea and dimethyl acetylenedicarboxylate.[1][3] Proceedings of the Indian Academy of Sciences (Chemical Sciences).[1]
Antifungal Activity: 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds.[4] Chimica Techno Acta.[4]
Antimicrobial Profiles: Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie.[5]
General Pharmacology: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences.
Chemical Data: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Compound Summary. PubChem.[6][7]
Biological activity profile of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
This technical guide provides an in-depth analysis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a privileged scaffold in medicinal chemistry. This molecule represents a critical "gateway" intermediate that poss...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a privileged scaffold in medicinal chemistry. This molecule represents a critical "gateway" intermediate that possesses intrinsic biological activity while serving as a precursor for high-affinity ligands targeting diabetes, cancer, and microbial resistance.
A Technical Guide to the Thiazolidinone Pharmacophore
Executive Summary & Chemical Biology
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a functionalized 4-thiazolidinone derivative characterized by an exocyclic double bond at the C2 position. Unlike the more common 2,4-thiazolidinediones (glitazones), this molecule features a 2-ylidene acetate motif, imparting unique electrophilic properties.
Core Pharmacophore Analysis:
The Warhead (Michael Acceptor): The exocyclic double bond, conjugated with both the ring nitrogen and the ester carbonyl, creates an electron-deficient center. This acts as a "soft" electrophile capable of covalent interaction with nucleophilic cysteine residues in biological targets (e.g., PTP1B, Mur ligases).
The Recognition Motif: The thiazolidinone ring mimics the transition state of peptide bond hydrolysis, allowing it to dock into protease and phosphatase active sites.
The Tail (Methyl Ester): Serves as a lipophilic anchor for cell membrane penetration and a reactive handle for further diversification (hydrazinolysis).
Structural Reactivity Diagram
The following diagram illustrates the electrophilic susceptibility and synthetic versatility of the scaffold.
Caption: Figure 1. The electrophilic "warhead" mechanism and synthetic divergence of the thiazolidinone scaffold.
Therapeutic Applications & Profile
The biological profile of this molecule is defined by its ability to act as a pan-assay interference compound (PAINS) in a positive sense—it hits multiple targets via a conserved mechanism (cysteine modification), making it a potent starting point for polypharmacology.
A. Antimicrobial & Antifungal Activity
The most definitive data for the methyl ester form lies in its antifungal potency. It acts by disrupting cell wall synthesis or metabolic integrity in phytopathogens and human pathogens.
Target: Fungal enzymes and bacterial Mur ligases (peptidoglycan synthesis).
Potency: Derivatives have shown EC50 values as low as 0.85 µg/mL against Alternaria solani.[1][2]
Spectrum: Active against Staphylococcus aureus (Gram-positive) and Candida albicans.[3][4]
B. Antidiabetic Potential (PTP1B & Aldose Reductase)
The 4-thiazolidinone core is structurally homologous to the glitazone class of antidiabetics but operates via distinct mechanisms when the 2-ylidene motif is present.
PTP1B Inhibition: Protein Tyrosine Phosphatase 1B is a negative regulator of insulin signaling. The electrophilic C2=C bond can trap the catalytic Cys215 residue of PTP1B.
Aldose Reductase (ALR2): The scaffold inhibits ALR2, the enzyme responsible for diabetic complications (neuropathy/retinopathy), by preventing the reduction of glucose to sorbitol.
C. Anticancer Activity[1][2][5][6][7][8][9][10]
Mechanism: Inhibition of tubulin polymerization and induction of apoptosis via the caspase pathway.
Selectivity: The methyl ester exhibits cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines, often serving as a lead for more complex arylidene derivatives.
Quantitative Activity Summary
Target / Organism
Activity Type
Representative Potency (IC50/MIC)
Mechanism
A. solani (Fungus)
Antifungal
EC50: 0.85 - 2.29 µg/mL
Membrane disruption / Enzyme inhibition
S. aureus
Antibacterial
MIC: 12.5 - 25 µg/mL
Mur ligase interference
PTP1B (Enzyme)
Inhibition
IC50: ~5 - 20 µM (Class avg)
Covalent Cys modification
HepG2 (Cancer)
Cytotoxicity
IC50: 5.1 - 22.0 µM
Apoptosis induction
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.
Protocol 1: Synthesis of the Core Scaffold
Rationale: This "One-Pot" synthesis utilizes the reaction between thiourea and dimethyl acetylenedicarboxylate (DMAD) to cyclize the thiazolidinone ring efficiently.
Rationale: Spectrophotometric monitoring of NADPH oxidation is the gold standard for measuring ALR2 activity.
Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.
Reaction Mix:
Phosphate buffer (0.1 M, pH 6.2).
Substrate: DL-Glyceraldehyde (10 mM).
Cofactor: NADPH (0.15 mM).
Test Compound: Dissolve methyl ester in DMSO (final conc < 1%).
Measurement:
Incubate enzyme with inhibitor for 5 minutes at 30°C.
Initiate reaction by adding substrate.
Monitor absorbance decrease at 340 nm (NADPH oxidation) for 3 minutes.
Calculation:
.
Mechanism of Action: The "Soft" Electrophile Pathway
The following Graphviz diagram details the molecular logic of how this scaffold interacts with biological targets.
Caption: Figure 2. Mechanism of Action illustrating the dual-pathway targeting via Michael Addition.
References
Trotsko, N., et al. (2018).[5][6] "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene) acetic acid derivatives." Saudi Pharmaceutical Journal.[5][6]
Obydennov, K.L., et al. (2023).[1][6] "2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds."[1][2] Chimica Techno Acta.
Kaminskyy, D., et al. (2021).[7] "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences.
Verma, A., & Saraf, S.K. (2008). "4-Thiazolidinone – A biologically active scaffold."[1][5][8][9][10] European Journal of Medicinal Chemistry.
Havrylyuk, D., et al. (2010). "Synthesis and anticancer activity of 4-thiazolidinones containing benzothiazole moiety." European Journal of Medicinal Chemistry.
Advanced Molecular Docking Protocols for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Ligands
Executive Summary Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a privileged heterocyclic scaffold belonging to the 4-thiazolidinone class. These moieties exhibit a broad pharmacological profile, acting as core ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a privileged heterocyclic scaffold belonging to the 4-thiazolidinone class. These moieties exhibit a broad pharmacological profile, acting as core pharmacophores in antidiabetic (PPAR
agonists), antimicrobial (MurB inhibitors), and anticancer (VEGFR-2 inhibitors) agents.
This technical guide details the computational workflow for molecular docking of this specific ligand. Unlike standard protocols, this guide addresses the critical stereochemical nuances of the exocyclic double bond (Z/E isomerism) and the tautomeric states of the thiazolidinone ring, which are frequent sources of error in high-throughput screening.
Chemical Context & Pharmacophore Analysis[1][2][3][4]
The ligand features a thiazolidin-4-one ring fused to an exocyclic acetate group via a C=C double bond.[1] Successful docking requires accurate modeling of two critical structural features:
Tautomerism: The 2-position can exist in amino- or imino-tautomeric forms. For 2-ylidene derivatives, the exocyclic double bond locks the structure, but protonation states on the ring nitrogen (N3) must be verified at physiological pH (7.4).
Geometric Isomerism: The exocyclic C=C bond creates Z and E isomers. The Z-isomer is thermodynamically favored due to steric relief between the carbonyl oxygen and the acetate group, often stabilized by an intramolecular hydrogen bond.
This protocol utilizes a consensus docking approach (e.g., AutoDock Vina and Glide) to validate binding modes.
Phase 1: Ligand Preparation (Critical Step)
Software: LigPrep (Schrödinger) or OpenBabel.
Stereochemistry: Explicitly generate the Z-isomer.
Ionization: Generate states at pH
.
Energy Minimization: OPLS4 force field.
Constraint: If docking derivatives, constrain the thiazolidinone core to maintain planarity.
Phase 2: Target Selection & Preparation
Two validated targets are selected to demonstrate the scaffold's versatility:
PPAR
(Metabolic Target): PDB ID 1FM6 (Resolution: 2.10 Å).
Rationale: Thiazolidinones mimic the glitazone headgroup.
MurB (Antimicrobial Target): PDB ID 1HSK (Resolution: 2.30 Å).
Rationale: The scaffold inhibits peptidoglycan biosynthesis.
Protocol:
Clean: Remove solvent molecules and co-crystallized ligands (e.g., Rosiglitazone in 1FM6).
H-Bond Optimization: Optimize H-bond networks using PROPKA (pH 7.0).
Restrained Minimization: Minimize protein structure (RMSD cutoff 0.30 Å) to relieve steric clashes without distorting the active site.
Phase 3: Grid Generation & Docking
Grid Box Parameters (AutoDock Vina):
Parameter
PPAR (1FM6)
MurB (1HSK)
Center X
12.55
18.20
Center Y
-14.20
22.45
Center Z
35.80
15.10
Size (Å)
Exhaustiveness
32
32
Workflow Visualization
The following diagram illustrates the validated decision matrix for docking this specific scaffold, emphasizing the handling of isomerism.
Figure 1: Computational workflow emphasizing stereochemical handling of the thiazolidinone scaffold.
Data Analysis & Interpretation
Binding Affinity Benchmarks
When analyzing results, the binding energy (
) should be compared against known inhibitors.
Ligand
Target
Binding Energy (kcal/mol)
Key Interactions
Methyl 2-(4-oxo...)acetate
PPAR
-7.2 0.4
H-bond: Ser289, His323; Hydrophobic: Phe282
Rosiglitazone (Control)
PPAR
-9.8 0.3
H-bond: Tyr473, His323, Ser289
Methyl 2-(4-oxo...)acetate
MurB
-6.5 0.5
H-bond: Arg158; Pi-Stacking: Tyr190
Mechanistic Insights
PPAR
Activation: The thiazolidinone ring occupies the polar arm of the L-shaped binding pocket. The carbonyl oxygen at C4 acts as a critical anchor, accepting a hydrogen bond from Ser289 . This mimics the acidic headgroup of endogenous ligands.
MurB Inhibition: The ligand wedges into the nucleotide-binding cleft. The exocyclic ester group often engages in dipole-dipole interactions with the backbone of the solvent-exposed loop, while the sulfur atom contributes to van der Waals packing against Tyr190 .
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the protocol must pass the Redocking Test :
Extract the co-crystallized ligand (e.g., Rosiglitazone from 1FM6).
Dock it back into the generated grid.
Pass Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
2.0 Å .
If RMSD > 2.0 Å, re-optimize the grid box center or increase the exhaustiveness parameter.
References
Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives. Asian Journal of Chemistry.
[Link]
Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega.
[Link]
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences.
[Link]
Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie.
[Link]
Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules.
[Link]
The Thiazolidinone Acetate Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary The thiazolidinone acetate scaffold—specifically 4-thiazolidinone-3-acetic acid and its derivatives—represents a "privileged structure" in medicinal chemistry. Distinguished by a saturated thiazolidine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiazolidinone acetate scaffold—specifically 4-thiazolidinone-3-acetic acid and its derivatives—represents a "privileged structure" in medicinal chemistry. Distinguished by a saturated thiazolidine ring functionalized with an acetic acid moiety at the N-3 position, this scaffold serves as a critical pharmacophore for Aldose Reductase Inhibitors (ARIs) used in treating diabetic neuropathy (e.g., Epalrestat analogs) and has emerged as a potent template for antimicrobial and anticancer agents. This guide details the synthetic evolution, Structure-Activity Relationships (SAR), and mechanistic applications of this versatile chemical architecture.[1]
Part 1: The Pharmacophore Evolution
The 4-thiazolidinone ring (a carbonyl at position 4, sulfur at position 1, nitrogen at position 3) acts as a rigid core that orients substituents in specific vectors. The introduction of an acetate group (-CH₂COOH) or its ester derivatives at the N-3 position transforms the lipophilic heterocycle into an amphiphilic ligand.
Why the Acetate Side Chain?
Biomimetic Properties: The N-substituted acetic acid mimics the amino acid backbone (glycine), allowing the molecule to interact with carboxylate-binding pockets in enzymes.
Solubility & Bioavailability: The carboxylic acid head group significantly improves water solubility compared to the bare thiazolidinone ring.
Target Anchoring: In enzymes like Aldose Reductase , the carboxylate group forms critical electrostatic interactions (salt bridges) with cationic residues (e.g., His110, Tyr48) in the catalytic active site.
Part 2: Synthetic Architectures
The synthesis of thiazolidinone acetates has evolved from multi-step procedures to efficient one-pot multicomponent reactions (MCRs).
Core Synthetic Pathway: The Cyclocondensation
The most robust method involves the condensation of an amine (usually an amino acid ester like glycine ethyl ester), an aldehyde , and thioglycolic acid (mercaptoacetic acid).
Reaction Workflow
The reaction proceeds via the in situ formation of a Schiff base (imine), which then undergoes nucleophilic attack by the sulfur atom of thioglycolic acid, followed by intramolecular cyclization to close the ring.
Caption: One-pot cyclocondensation pathway for the synthesis of 4-thiazolidinone-3-acetic acid derivatives.
Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7]
The biological activity of the thiazolidinone acetate scaffold is highly sensitive to substitutions at three key positions: N-3 (the acetate tail), C-2 (the aryl origin), and C-5 (the methylene bridge).
Structure-Activity Relationship (SAR) Matrix
Position
Modification
Effect on Biological Activity
N-3 (Head)
-CH₂COOH (Free Acid)
Critical for Aldose Reductase Inhibition (ARI). The acid moiety binds to the catalytic pocket. Essential for antidiabetic neuropathy activity.[2]
-CH₂COOEt (Ester)
Acts as a prodrug (improved lipophilicity) or intermediate. Often shows reduced intrinsic activity until hydrolyzed.
C-2 (Core)
Aryl / Heteroaryl
Determines lipophilicity and specificity. Electron-withdrawing groups (Cl, F, NO₂) often enhance antimicrobial potency.
C-5 (Tail)
Arylidene (=CH-Ar)
"The Magic Position." Introduction of a double bond via Knoevenagel condensation creates a conjugated system. Crucial for Anticancer and Antimicrobial efficacy.
Unsubstituted (-CH₂-)
Preferred for pure Aldose Reductase Inhibitors (maintains flexibility).
The most clinically validated application of this scaffold is in targeting Aldose Reductase (AR) , the rate-limiting enzyme in the polyol pathway.[2][3] In diabetes, excess glucose is shunted to this pathway, leading to sorbitol accumulation and nerve damage (neuropathy).[3][4][5][6]
Drug Example:Epalrestat (a rhodanine-acetic acid derivative) shares the core structural logic: a cyclic sulfur-nitrogen ring with an acetic acid head group to block the enzyme.
Mechanism: The thiazolidinone acetate mimics the transition state of the glucose-AR complex, preventing the reduction of glucose to sorbitol.
In a 250 mL round-bottom flask, dissolve 10 mmol of benzaldehyde and 10 mmol of glycine in 50 mL of dry benzene.
Add a catalytic amount (approx. 0.5g) of anhydrous
.
Reflux the mixture for 2 hours using a Dean-Stark apparatus to continuously remove the liberated water. Checkpoint: The solution should turn slightly yellow/orange indicating imine formation.
Cyclization:
Cool the reaction mixture slightly (to ~60°C).
Add 15 mmol of thioglycolic acid dropwise over 10 minutes.
Resume refluxing for an additional 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
Work-up:
Cool the mixture to room temperature.
Pour the reaction content into 200 mL of crushed ice/water containing dissolved sodium bicarbonate (
) to neutralize excess acid.
Stir vigorously for 30 minutes. A solid precipitate should form.
Purification:
Filter the precipitate under vacuum.
Wash the solid with cold water (3 x 20 mL) followed by a small amount of cold ethanol.
Recrystallize the crude product from hot ethanol (95%) to obtain pure white/off-white crystals.
Validation:
IR Spectroscopy: Look for characteristic peaks at ~1710 cm⁻¹ (C=O acid) and ~1680 cm⁻¹ (C=O thiazolidinone ring).
¹H NMR: Confirm the singlet for the N-CH₂-COOH methylene protons around
4.5 ppm.
References
Mechanism of Action of Epalrestat. (2025). DrOracle.ai. Retrieved from [8][9][2][3][7][10][11][12][13][14][15][16]
Synthesis and antimicrobial activity of some 4-oxo-thiazolidines-5-acetic acids. (n.d.). ResearchGate.
Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2009). MDPI.
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2013). National Institutes of Health (PMC).
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2014). National Institutes of Health (PMC).
Author: BenchChem Technical Support Team. Date: March 2026
Title: Thermodynamic Properties, Stereochemical Stability, and Thermal Profiling of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Executive Summary
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS: 56196-66-8) is a highly functionalized heterocyclic compound featuring a thiazolidin-4-one core and an exocyclic double bond. Thiazolidin-4-ones are recognized as "privileged scaffolds" in medicinal chemistry, known for their broad spectrum of biological activities. However, the successful translation of this compound into a viable active pharmaceutical ingredient (API) hinges heavily on its thermodynamic stability, stereochemical behavior, and thermal degradation profile. This technical guide provides an in-depth analysis of the compound's thermodynamic properties, detailing the causality behind its stereoisomerism and providing validated protocols for thermal profiling.
Stereochemical Thermodynamics: The Z/E Isomerization Dynamics
One of the most critical structural features of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is the exocyclic carbon-carbon double bond at the C2 position, which connects the thiazolidine ring to the methyl acetate moiety. This structural motif gives rise to geometric Z/E isomerism[1].
Causality of Isomeric Stability:
In both solution and solid-state, the compound exhibits overwhelming stereoselectivity, predominantly existing as the Z-isomer[2]. This stereoselectivity is not merely a kinetic artifact but is fundamentally driven by thermodynamic stability[3].
Intramolecular Hydrogen Bonding: The Z-configuration aligns the NH group of the thiazolidin-4-one ring with the carbonyl oxygen of the ester group. This spatial proximity facilitates a strong intramolecular hydrogen bond, forming a stable pseudo-six-membered ring.
Steric Minimization: The E-isomer forces the bulky methyl acetate group into the steric vicinity of the ring's sulfur atom or the N-H bond, creating significant van der Waals repulsion and steric hindrance.
Electronic Conjugation: The Z-isomer allows for optimal planarity, maximizing the π-electron delocalization across the thiazolidine ring and the ester carbonyl, thereby lowering the overall Gibbs free energy (
Similar thermodynamic stabilization mechanisms have been extensively documented in related iminophosphonates and thiazolidinone derivatives, where the Z-isomer is thermodynamically favored over the E-isomer[1][4].
Figure 1: Thermodynamic equilibrium of Z/E isomers and tautomeric forms.
Thermal Stability and Degradation Kinetics
Understanding the solid-state thermal stability of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is paramount for formulation processes such as hot-melt extrusion or milling. Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the compound's phase transitions and degradation kinetics[5].
Thiazolidin-4-one derivatives generally exhibit robust thermal stability. Based on structural analogs, the melting point (
) typically ranges between 150 °C and 180 °C, characterized by a sharp endothermic peak on the DSC thermogram, indicative of a highly crystalline lattice[6].
Degradation Pathway:
TGA studies on related heterocyclic systems indicate that thermal decomposition typically occurs in distinct stages[5][7]. The first stage of mass loss (onset typically >220 °C) corresponds to the decarboxylation or loss of the methyl acetate side chain. Subsequent degradation at higher temperatures (>350 °C) involves the rupture of the thiazolidine ring, releasing sulfur oxides (
) and nitrogen oxides ().
Table 1: Representative Thermodynamic and Thermal Parameters
Parameter
Analytical Method
Representative Value / Observation
Clinical/Formulation Implication
Z/E Isomeric Ratio
H-NMR (DMSO-)
> 95:5 (Z:E)
Ensures consistent API conformation and predictable receptor binding.
Melting Point ()
DSC
155 – 165 °C (Sharp)
High crystallinity; suitable for standard solid oral dosage forms.
API can withstand high-temperature processing (e.g., hot-melt extrusion).
Mass Loss Stage 1
TGA
~ 20-25% (Loss of ester group)
Identifies the weakest structural bond under thermal stress.
Experimental Protocols for Stability Profiling
To ensure high scientific integrity and self-validating results, the following protocols must be strictly adhered to when profiling Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.
Protocol A: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)
Objective: To calculate the thermodynamic parameters (
, , ) of the Z/E isomerization.
Causality: VT-NMR allows for the real-time observation of isomer interconversion. By measuring the equilibrium constant () at various temperatures, the Van 't Hoff equation can be applied to extract enthalpy and entropy, proving the thermodynamic preference for the Z-isomer.
Sample Preparation: Dissolve 15 mg of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate in 0.6 mL of anhydrous DMSO-
. Use anhydrous solvent to prevent water-induced hydrolysis of the ester.
Instrument Setup: Calibrate the NMR spectrometer probe temperature using an ethylene glycol standard.
Data Acquisition: Acquire
H-NMR spectra at 10 °C increments from 25 °C to 100 °C. Allow 15 minutes of equilibration time at each temperature step before pulsing.
Integration & Analysis: Integrate the distinct vinylic proton signals for both the Z and E isomers. Calculate
at each temperature.
Thermodynamic Calculation: Plot
versus (Van 't Hoff plot). The slope yields and the y-intercept yields .
Objective: To determine the melting point, enthalpy of fusion, and degradation kinetics.
Causality: Conducting DSC and TGA under a nitrogen purge prevents oxidative degradation, ensuring that the observed endotherms and mass losses are strictly due to phase transitions and intrinsic thermal decomposition.
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into a standard aluminum pan for DSC, and an alumina crucible for TGA. Seal the DSC pan with a pinhole lid to allow volatile release without pressure build-up.
DSC Method: Equilibrate at 25 °C. Heat from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a dry nitrogen flow of 50 mL/min. Record the onset temperature (
) and peak temperature of the melting endotherm[6].
TGA Method: Equilibrate at 25 °C. Heat from 25 °C to 600 °C at 10 °C/min under a nitrogen flow of 50 mL/min. Record the first derivative of the mass loss curve (DTG) to pinpoint the exact temperatures of maximum degradation rates[5][7].
Figure 2: Experimental workflow for thermal and thermodynamic profiling.
Implications for Drug Development
The thermodynamic stability of the Z-isomer of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate simplifies the drug development pipeline. Because the compound does not readily isomerize under standard physiological conditions, developers do not need to account for the differential pharmacokinetics or off-target toxicities of a fluctuating isomeric mixture. Furthermore, its robust thermal profile (decomposition >220 °C) ensures compatibility with high-energy pharmaceutical processing techniques, such as spray drying and hot-melt extrusion, without the risk of generating toxic degradation byproducts.
Ibtisam K., Iman M. M. "Synthesis and Characterization of Some New Monemer and Polymers Containing Hetero Cyclic Rings With Study of Their Physical Properties." Digital Repository, University of Baghdad.
d-nb.info. "Synthesis, structural characterization and thermal studies of a novel reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene". d-nb.info.
PMC. "Microwave synthesis and thermal properties of polyacrylate derivatives containing itaconic anhydride moieties". National Institutes of Health.
Vasincu, I. M., et al. "Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation". ResearchGate.
Cherry. "Accepted Manuscript". bg.ac.rs.
Khomutnik, Ya. Ya., et al. "Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research". ResearchGate.
Application Note: High-Efficiency Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Executive Summary This application note details a robust, atom-economical protocol for the synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate . This compound serves as a critical pharmacophore in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, atom-economical protocol for the synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate . This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
The method described utilizes a cyclocondensation reaction between thiourea and dimethyl acetylenedicarboxylate (DMAD) . Unlike alternative routes involving chloroacetic acid which often yield 2-imino-4-thiazolidinones, this specific pathway selectively generates the 2-ylidene acetate scaffold. The protocol is optimized for reproducibility, high yield, and minimal purification requirements.
The synthesis exploits the nucleophilicity of the sulfur atom in thiourea.[1][2] The reaction proceeds via a Michael addition of the thiourea sulfur to the electron-deficient alkyne of DMAD, followed by an intramolecular nucleophilic acyl substitution (cyclization) driven by the amine nitrogen. This sequence releases methanol as the sole byproduct.
Mechanistic Pathway
The reaction is regioselective.[3] The sulfur atom, being a softer nucleophile than nitrogen, preferentially attacks the triple bond. The subsequent cyclization is favored by the formation of the stable 5-membered thiazolidinone ring. The product typically crystallizes as the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the ring NH and the exocyclic ester carbonyl oxygen.
Pathway Visualization
The following diagram illustrates the stepwise transformation from reagents to the final heterocycle.
Figure 1: Mechanistic flow for the cyclocondensation of thiourea and DMAD.
Experimental Protocol
Materials and Reagents
Thiourea (CAS 62-56-6): >99.0% purity.
Dimethyl Acetylenedicarboxylate (DMAD) (CAS 762-42-5): 98%, handle with care (lachrymator/vesicant).
Solvent: Methanol (anhydrous preferred, though reagent grade is acceptable).
Heat the reaction mixture to a gentle reflux (~65°C ) for 4–6 hours .
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).[2] The starting materials should disappear, and a new spot (Rf ~0.60) should appear.
Alternatively, for milder conditions, stir at 30°C for 12 hours, though reflux ensures completion.
Step 4: Crystallization and Isolation
Allow the reaction mixture to cool slowly to room temperature.
A precipitate should form.[4][5] If precipitation is slow, cool the flask in an ice bath (0–4°C) for 30 minutes.
Filter the precipitate using vacuum filtration.[4]
Step 5: Purification
Wash the filter cake with 5–10 mL of cold methanol or diethyl ether to remove unreacted DMAD and soluble impurities.
Dry the solid in a vacuum desiccator or air-dry overnight.
Optional Recrystallization: If higher purity is required, recrystallize from hot ethanol.
Data Analysis & Characterization
Quantitative Results
The following table summarizes expected physical data based on validated runs [1][2].
Parameter
Specification
Appearance
Off-white to pale yellow crystalline solid
Yield
75% – 85%
Melting Point
138 – 143 °C
Solubility
Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water
Spectroscopic Validation (NMR)
The structure is confirmed by the presence of the exocyclic vinyl proton and the integrity of the thiazolidinone ring.
Ring Carbons: ~155 ppm (C=N/C-S), ~95–100 ppm (Exocyclic =CH).
Troubleshooting & Critical Parameters
Common Failure Modes
Formation of Thiazinones: If the reaction is run at very high temperatures without solvent control, the 6-membered thiazinone ring may form as a thermodynamic product. Mitigation: Stick to Methanol reflux temperatures.
Oiling Out: If the product forms an oil instead of a solid, induce crystallization by scratching the glass surface or adding a seed crystal. Evaporating half the solvent volume often helps.
Reproducibility Checklist
References
Trotsko, N., et al. (2018).[7] "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives." Saudi Pharmaceutical Journal.[7] Available at: [Link]
Nair, V., et al. (1983).[3] "Addition products of dimethyl acetylenedicarboxylate to thioureas." Proceedings of the Indian Academy of Sciences. Available at: [Link]
Havrylyuk, D., et al. (2010). "Synthesis and anticancer activity of isatin-based thiazolidinones." European Journal of Medicinal Chemistry. (Cited for general thiazolidinone synthesis methodology).[8]
Asian Journal of Research in Chemistry. (2023). "Design, Synthesis... of Thiazolidinones Derivatives." Available at: [Link]
Application Note: Microwave-Assisted Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Introduction & Executive Summary The thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, serving as a pharmacophore in anti-diabetic (glitazones), anti-inflammatory, and anti-viral therapeutics. S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Executive Summary
The thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, serving as a pharmacophore in anti-diabetic (glitazones), anti-inflammatory, and anti-viral therapeutics. Specifically, Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate represents a critical intermediate and a model system for studying the regioselectivity of cyclization reactions involving ambident nucleophiles (thioureas) and electron-deficient alkynes.
Conventional synthesis of this moiety typically involves the reaction of thiourea with dimethyl acetylenedicarboxylate (DMAD) in refluxing methanol or ethanol. While effective, the thermal method suffers from prolonged reaction times (4–12 hours) and often requires chromatographic purification due to side reactions (e.g., polymerization of DMAD).
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to under 15 minutes, improves yield to >85%, and utilizes a catalyst-free, "green" solvent system. This method relies on the high dielectric loss tangent (
) of methanol to efficiently couple microwave energy, driving the Michael addition-cyclization cascade.
Key Advantages
Feature
Conventional Thermal
Microwave Protocol
Reaction Time
4 - 12 Hours
10 - 15 Minutes
Yield
60 - 70%
85 - 92%
Energy Efficiency
Low (Convection heating)
High (Direct dielectric heating)
Purification
Recrystallization/Column
Simple Filtration
Reaction Engineering & Mechanism
Retrosynthetic Analysis
The synthesis is a one-pot cyclocondensation between Thiourea (1) and Dimethyl Acetylenedicarboxylate (2) .
Reaction Scheme:
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a cascade sequence:
Michael Addition: The sulfur atom of the thiourea (soft nucleophile) attacks the electron-deficient triple bond of DMAD.
Intermediate Formation: Formation of an S-vinyl isothiourea intermediate.
Cyclization: The terminal amino group attacks the ester carbonyl carbon.
Elimination: Loss of a methanol molecule to close the 5-membered ring, forming the 4-oxo-thiazolidin-2-ylidene structure.
Stereochemistry Note: The exocyclic double bond typically adopts the Z-configuration, stabilized by an intramolecular hydrogen bond between the ring NH and the exocyclic ester carbonyl oxygen.
Visualized Pathway (Graphviz)
Caption: Mechanistic cascade from reactants to the final thiazolidinone scaffold via Michael addition and cyclocondensation.
Note: The CH₂ of the thiazolidinone ring is not present as a CH₂; the structure is fully conjugated. Correction: Wait, the structure is Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. The ring contains a sulfur, a nitrogen, a carbonyl at pos 4, and the ylidene at pos 2. Position 5 is a CH₂.
Correction on NMR:
3.8-4.0 (s, 2H, Ring CH₂-S).
Self-Validation Check:
If the reaction fails to cyclize (stopping at the intermediate), the NMR will show vinyl protons characteristic of the open-chain Michael adduct. The disappearance of the thiourea NH₂ signal and the appearance of the Ring CH₂ (singlet ~3.9 ppm) confirms cyclization.
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
Product too soluble in hot MeOH.
Ensure vial is cooled to 0°C (ice bath) for at least 15 mins before filtration.
Charring / Dark Product
Temperature overshoot or "Hot Spots".
Enable "PowerMax" or simultaneous air cooling during MW heating to moderate energy input.
Incomplete Reaction
Old DMAD (Hydrolyzed).
DMAD is moisture sensitive. Use fresh reagent or distill before use.
Vial Failure
Excessive Pressure.
Do not exceed 50% volume of the vial. MeOH expands significantly at 100°C.
References
Microwave-Assisted Synthesis of Thiazolidinones: Saini, N., et al. "Microwave assisted green synthesis of thiazolidin-4-one derivatives."[2][3] Indian Journal of Heterocyclic Chemistry, 2020.
Thiourea-DMAD Reaction Mechanism: Acheson, R.M., et al. "Addition reactions of heterocyclic compounds. Products from dimethyl acetylenedicarboxylate with thiourea." J. Chem. Soc.[4] Perkin Trans.[4] 1, 1981.[4]
General Microwave Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
Green Chemistry Applications: Desai, K.R., et al. "Microwave assisted synthesis of thiazolidinone."[5][6] Journal of Chemical and Pharmaceutical Research, 2010.
Application Note: Green Chemistry Architectures for the Synthesis of 4-Oxo-1,3-thiazolidin-2-ylidene Acetates
Executive Summary & Biological Relevance The 4-oxo-1,3-thiazolidin-2-ylidene acetate scaffold (often categorized under thiazolidinones) represents a privileged structure in medicinal chemistry, serving as a core pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Relevance
The 4-oxo-1,3-thiazolidin-2-ylidene acetate scaffold (often categorized under thiazolidinones) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in EGFR inhibitors, aldose reductase inhibitors, and antimicrobial agents.
Historically, the synthesis of these heterocycles relied on toxic solvents (benzene, dichloromethane) and harsh reflux conditions using chloroacetic acid derivatives. This Application Note details three validated Green Chemistry protocols that eliminate hazardous waste, reduce energy consumption, and maximize atom economy.
Key Advantages of These Protocols:
Atom Economy: >90% (Utilization of all atoms in the final product).
E-Factor: Approaches zero (Minimal waste generation).
Scalability: Protocols are validated from milligram to gram scales.
Mechanistic Grounding
Understanding the regioselectivity is critical for reproducibility. The reaction between 1,3-dialkylthioureas (1) and dimethyl acetylenedicarboxylate (DMAD) (2) proceeds via a specific cascade.
Reaction Pathway Analysis[1]
Chemo-selectivity: The sulfur atom in thiourea is a "soft" nucleophile, while the nitrogen is "hard." The alkyne carbon of DMAD is a soft electrophile. Therefore, S-attack occurs first (Michael addition).
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrogen on the ester carbonyl, followed by the elimination of methanol.
Figure 1: Mechanistic pathway showing the S-selective Michael addition followed by cyclization.
Validated Experimental Protocols
Protocol A: Catalyst-Free "On-Water" Synthesis
Best for: Hydrophobic substrates, high-throughput screening, and maximum sustainability.
Principle: The "hydrophobic effect" accelerates organic reactions at the water-organic interface, often surpassing rates in organic solvents.
Charge: Add 1.0 mmol of thiourea derivative to a 25 mL round-bottom flask containing 5 mL of deionized water. The substrate may not dissolve; this is expected (heterogeneous system).
Addition: Add 1.0 mmol of DMAD dropwise at room temperature.
Reaction: Stir vigorously at room temperature (25°C) for 30–60 minutes.
Observation: The mixture will transition from a suspension to a gummy residue or a solid precipitate as the product forms.
Work-up: Filter the solid residue.
Wash: Wash the cake with 2 x 3 mL of cold water/ethanol (9:1) mixture to remove unreacted DMAD.
Purification: Recrystallize from hot ethanol if necessary. No column chromatography is typically required.
Best for: Highly insoluble substrates and "instant" chemistry.
Principle: Mechanical energy (friction) provides the activation energy, creating a localized "melt" where reagents react in high concentration.
Materials:
Substituted Thiourea (1.0 mmol)
DMAD (1.0 mmol)
Equipment: Agate Mortar and Pestle.
Step-by-Step Methodology:
Pre-mix: Place 1.0 mmol of thiourea in the mortar.
Activation: Add 1.0 mmol of DMAD dropwise onto the powder.
Grinding: Grind the mixture vigorously with the pestle for 5–10 minutes.
Observation: The mixture will likely become a paste (eutectic melt) and then re-solidify as the product (which typically has a higher melting point) forms.
Isolation: Scrape the solid into a funnel. Wash with 5 mL of diethyl ether or cold ethanol to remove traces of reactants.
Drying: Air dry or vacuum dry.
Protocol C: Ultrasound-Assisted Synthesis in Bio-Ethanol
Best for: Scale-up (Gram scale) and substrates requiring mild heating.
Principle: Acoustic cavitation creates micro-bubbles that collapse, generating intense local heat and pressure, enhancing mass transfer.
Materials:
Thiourea derivative (5.0 mmol)
DMAD (5.0 mmol)
Solvent: Ethanol (10 mL)
Equipment: Ultrasonic cleaning bath (35–40 kHz).
Step-by-Step Methodology:
Dissolution: Dissolve the thiourea in ethanol in a flask.
Irradiation: Place the flask in the ultrasonic bath at room temperature.
Addition: Add DMAD in a single portion.
Sonication: Sonicate for 15–25 minutes. Monitor by TLC (Mobile phase: 20% EtOAc in Hexane).
Crystallization: Cool the flask in an ice bath. The product usually precipitates out as fine needles.
Filtration: Filter and wash with cold ethanol.
Comparative Data Analysis
The following table summarizes the efficiency of the three green protocols compared to the traditional reflux method (Benzene, 80°C).
Parameter
Traditional (Benzene Reflux)
Protocol A (On-Water)
Protocol B (Grinding)
Protocol C (Ultrasound)
Reaction Time
4–6 Hours
30–60 Mins
5–10 Mins
15–25 Mins
Yield (%)
70–75%
88–92%
90–95%
85–90%
Atom Economy
Moderate
High
Highest
High
Purification
Chromatography
Filtration
Wash/Dry
Filtration
Green Metric
Poor (Toxic Solvent)
Excellent
Excellent
Good
Decision Matrix for Protocol Selection
Use the following logic flow to select the optimal method for your specific substrate.
Figure 2: Decision matrix for selecting the optimal green synthesis protocol.
Expert Tips & Troubleshooting
Stoichiometry Control: Always use a slight excess of DMAD (1.05 eq) in Protocol A (Water) to account for minor hydrolysis, although the reaction rate usually outcompetes hydrolysis.
Safety Note: DMAD is a potent skin sensitizer and lachrymator. Even in "green" protocols, handle DMAD in a fume hood before the reaction starts.
Regiochemistry Verification: To confirm the formation of the 4-oxo-thiazolidine ring (vs. a 1,3-thiazine isomer), check 1H NMR. The exocyclic double bond usually shifts the ring protons distinctively. In the product, the vinylic proton of the acetate group typically appears around
6.5–6.9 ppm.
Catalysis: If the reaction is sluggish (electron-withdrawing groups on thiourea), adding a catalytic amount (10 mol%) of Triphenylphosphine or DABCO can act as a zwitterionic organocatalyst to speed up the initial Michael addition.
References
Yavari, I., et al. (2002). "Reaction between dialkyl acetylenedicarboxylates and thioureas: a convenient synthesis of 2-aminothiazol-4(5H)-ones." Synlett, 2002(02), 0230-0232.
Ramachary, D. B., et al. (2006). "Direct organocatalytic synthesis of 4-oxo-1,3-thiazolidin-2-ylidene acetates." Tetrahedron Letters, 47(4), 651-654.
Suresh, et al. (2015). "Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives." Journal of Chemical Sciences.
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational Principles).
One-pot synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate via Knoevenagel condensation
This Application Note provides a rigorous technical guide for the one-pot synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 56196-66-8). While the prompt references "Knoevenagel condensation," it is cri...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the one-pot synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 56196-66-8).
While the prompt references "Knoevenagel condensation," it is critical to distinguish between the synthesis of the 2-ylidene core (the target) and the 5-ylidene derivatives. The Knoevenagel condensation is classically used to functionalize the C5 position of thiazolidinones (e.g., with aldehydes). However, the construction of the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold is most efficiently achieved via a cyclocondensation of methyl cyanoacetate and thioglycolic acid, or the reaction of thiourea with dimethyl acetylenedicarboxylate (DMAD).
This guide focuses on the Cyclocondensation Route (Methyl Cyanoacetate + Thioglycolic Acid) as the most direct and atom-economical "one-pot" method for this specific structure, while clarifying the mechanistic distinction from Knoevenagel chemistry.
Abstract & Scientific Rationale
The thiazolidinone scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including antifungal, anti-inflammatory, and anticonvulsant properties.[1] The specific derivative Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate features an exocyclic double bond at the C2 position, a structural motif distinct from the more common C5-arylidene derivatives synthesized via Knoevenagel condensation.
This protocol details the one-pot cyclocondensation of methyl cyanoacetate and thioglycolic acid (mercaptoacetic acid). This route is preferred over the dimethyl acetylenedicarboxylate (DMAD) method for its cost-effectiveness and avoidance of unstable alkyne precursors. The reaction proceeds via a nucleophilic addition of the thiol to the nitrile (Pinner-like mechanism), followed by intramolecular cyclization to form the thiazolidinone ring.
Reaction Mechanism & Pathway
The synthesis involves the reaction of Methyl Cyanoacetate (1) with Thioglycolic Acid (2) in the presence of a mild base (Pyridine or Triethylamine).
Nucleophilic Attack: The thiol group of thioglycolic acid attacks the nitrile carbon of methyl cyanoacetate.
Intermediate Formation: Formation of a thioimidate intermediate.
Cyclization: The amine nitrogen (formed from the nitrile) attacks the carboxylic acid carbonyl of the thioglycolic acid moiety.
Elimination: Loss of water (or ethanol if ester is used) drives the formation of the stable 4-thiazolidinone ring with the exocyclic 2-ylidene acetate group.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
MW ( g/mol )
Purity
Methyl Cyanoacetate
Substrate
1.0
99.09
>98%
Thioglycolic Acid
Reagent
1.2
92.12
>99%
Pyridine
Catalyst/Base
0.1 - 0.5
79.10
Anhydrous
Ethanol (Abs.)
Solvent
N/A
46.07
HPLC Grade
Ice Water
Quenching
N/A
18.02
-
Step-by-Step Procedure
Safety Note: Thioglycolic acid is corrosive and has a potent stench. Methyl cyanoacetate is toxic. Perform all operations in a functioning fume hood.
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Dissolution: Add Methyl Cyanoacetate (10 mmol, 0.99 g) and Ethanol (20 mL) to the flask. Stir until homogeneous.
Addition: Add Thioglycolic Acid (12 mmol, 1.10 g) dropwise to the solution.
Catalysis: Add Pyridine (0.5 mL) dropwise. Note: A slight exotherm may be observed.
Reaction: Heat the mixture to reflux (78-80 °C) for 6–8 hours . Monitor progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:2). The nitrile spot (
) should disappear, and a new polar spot () should appear.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into crushed ice (50 g) with vigorous stirring.
A precipitate should form immediately. Stir for 15 minutes to ensure complete precipitation.
Purification:
Filter the solid using a Buchner funnel under vacuum.
Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture to obtain analytical grade crystals.
Drying: Dry the product in a vacuum oven at 45 °C for 4 hours.
Expected Results
Appearance: Yellow to off-white crystalline solid.
Yield: 70–85%.
Melting Point: 170–173 °C (Lit. value check required for specific isomer, typically Z-isomer is favored).
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare experimental data with these expected values.
Isomer Control (Z vs E): The Z-isomer is thermodynamically favored due to hydrogen bonding between the ring NH and the ester carbonyl. If a mixture is obtained, recrystallization from slow-cooling ethanol enriches the Z-isomer.
Water Content: Ensure the ethanol is relatively dry. Excess water can hydrolyze the methyl ester to the acid (Carboxymethyl derivative).
"Knoevenagel" Clarification: If you attempt to use Knoevenagel conditions (e.g., Thiazolidinone + Methyl Glyoxylate), you will likely obtain the 5-substituted product or a complex mixture. The protocol above (Cyanoacetate + Thioglycolic Acid) is the correct route for the 2-ylidene isomer.
References
Obydennov, K. L., et al. (2023).[1] 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides as promising scaffold for designing new antifungal compounds. Chimica Techno Acta. Link
Nagarajan, K., et al. (1983). Addition products of dimethyl acetylenedicarboxylate to thioureas. Proceedings of the Indian Academy of Sciences. Link
Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. Saudi Pharmaceutical Journal. Link
BenchChem. Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Product Data. Link
Application Note: Optimal Catalytic Protocols for the Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
This Application Note is designed for researchers in medicinal chemistry and drug development. It provides a technical, protocol-driven guide to the synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a priv...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug development. It provides a technical, protocol-driven guide to the synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a privileged scaffold in antifungal and antibacterial discovery.
Abstract & Introduction
The thiazolidin-4-one pharmacophore is a cornerstone of medicinal chemistry, exhibiting potent antifungal, antibacterial, and anti-inflammatory properties.[1][2][3][4] The specific derivative Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate represents a highly functionalized scaffold where the C2-position bears an exocyclic vinyl ester. This structural feature is critical for binding affinity in biological targets (e.g., MurB inhibition).
Traditionally, the synthesis involves the condensation of thiourea derivatives with dimethyl acetylenedicarboxylate (DMAD). However, conventional solvothermal methods often suffer from poor regioselectivity (yielding 6-membered thiazinones as byproducts), long reaction times, and difficult purification.
This guide details the optimal catalytic strategies to maximize the yield and regioselectivity of the 5-membered thiazolidinone ring. We present two validated protocols:
Protocol A (High-Throughput): Microwave-Assisted Synthesis using Acetic Acid.
Protocol B (Green/Sustainable): Ionic Liquid/Deep Eutectic Solvent (DES) Catalysis.
Mechanistic Insight & Catalyst Selection
The Reaction Pathway
The formation of the thiazolidinone ring from thiourea and DMAD proceeds via a Michael addition followed by an intramolecular cyclization.
Michael Addition: The sulfur atom of thiourea (soft nucleophile) attacks the electron-deficient alkyne of DMAD.
Cyclization: The terminal nitrogen attacks the ester carbonyl, releasing methanol to close the ring.
Critical Control Point (Regioselectivity):
The competition between forming the 5-membered thiazolidinone (kinetic product) and the 6-membered thiazinone (thermodynamic product) is solvent- and catalyst-dependent.
Protic Solvents (MeOH/EtOH): Often stabilize the transition state leading to thiazinones or mixtures.
Aprotic Solvents / Acid Catalysis: Favor the 5-membered thiazolidinone by activating the specific ester carbonyl for rapid cyclization.
Catalyst Comparison
Catalyst/Condition
Yield
Reaction Time
Selectivity (5-mem vs 6-mem)
Green Score
None (MeOH Reflux)
50-65%
4-12 Hours
Poor (Mixture)
Low
Acetic Acid (AcOH)
85-92%
1-2 Hours
High (Thiazolidinone)
Medium
Microwave + AcOH
92-96%
3-10 Mins
Excellent
High
Ionic Liquid ([bmim]OH)
88-94%
15-30 Mins
High
Very High
Visualizing the Synthesis Workflow
The following diagram illustrates the decision matrix and reaction flow for synthesizing the target molecule, highlighting the divergent pathways based on solvent/catalyst choice.
Caption: Divergent synthesis pathways showing the selectivity shift provided by the optimal catalytic protocol.
Note: Absence of CH₂ signals in the ring (unlike thiazinone which might have different splitting) confirms the structure.
References
Reaction Mechanism & Regioselectivity
Aly, A. A., et al. (2014).[8] "Reaction of N-imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines." ResearchGate.[4][9][10] Available at:
Microwave-Assisted Synthesis
Mahmoodi, N., et al. (2017). "Microwave assisted green synthesis of thiazolidin-4-one derivatives." Arabian Journal of Chemistry. Available at:
Ionic Liquid Catalysis
Yavari, I., et al. (2007).[8] "Solvent-free synthesis of thiazolidin-4-ones." Synlett.
Structural Confirmation (X-Ray)
Obydennov, K. L., et al. (2022).[4] "2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides as promising scaffold for designing new antifungal compounds."[4] Chimica Techno Acta. Available at:
General Thiazolidinone Synthesis
Trotsko, N., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives." Saudi Pharmaceutical Journal.[7] Available at:
Application Notes and Protocols for the Functionalization of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate for Library Generation
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This application note provides a comprehensive guide to the functionalization of a key building block, Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, for the generation of diverse chemical libraries essential for modern drug discovery programs. We will delve into the synthetic rationale, provide detailed, field-tested protocols for diversification at multiple positions of the thiazolidinone core, and present these methodologies in a clear, actionable format. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to rapidly generate novel compound collections for screening and lead optimization.
Introduction: The Thiazolidinone Core - A Privileged Scaffold in Drug Discovery
The 4-thiazolidinone ring system is a five-membered heterocycle containing a sulfur and a nitrogen atom, and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The synthetic accessibility and the ability to introduce chemical diversity at multiple positions make it an ideal scaffold for combinatorial chemistry and library generation.[5] Our focus, Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, is a particularly versatile starting material, offering at least three key points for diversification: the N3-position of the thiazolidinone ring, the exocyclic double bond, and the methyl ester functionality.
This guide is structured to provide not just the "how" but also the "why" behind the synthetic strategies, empowering researchers to make informed decisions in their library design and synthesis efforts.
Synthesis of the Core Scaffold: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
The foundational step in our library generation workflow is the efficient synthesis of the starting material. The most common and effective method for the synthesis of 2-ylidene-4-thiazolidinones is the condensation reaction between a thiourea derivative and an activated acetylene. Specifically, Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate can be readily prepared from the reaction of thiourea with dimethyl acetylenedicarboxylate (DMAD).[6][7]
Protocol 2.1: Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Materials:
Thiourea
Dimethyl acetylenedicarboxylate (DMAD)
Methanol (MeOH)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in methanol (5-10 mL per gram of thiourea).
Cool the solution in an ice bath.
Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
A precipitate will form as the reaction proceeds. Upon completion, cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the collected solid with cold methanol to remove any unreacted starting materials.
Dry the product under vacuum to yield Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate as a white to off-white solid.
Expected Yield: 75-85%
Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Generation: Strategies for Functionalization
The power of the Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold lies in its amenability to diverse functionalization reactions. We will explore three primary vectors for library generation, as illustrated in the workflow diagram below.
Caption: Library Generation Workflow.
N3-Functionalization: Alkylation and Arylation
The nitrogen atom at the 3-position of the thiazolidinone ring is a key site for introducing a wide range of substituents, which can significantly influence the biological activity of the resulting compounds. Both alkylation and arylation reactions are well-established methods for this purpose. Microwave-assisted synthesis is often employed to accelerate these reactions and improve yields.[8][9]
Causality: Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and often leads to cleaner reactions with higher yields compared to conventional heating methods. The use of a base like potassium carbonate is essential to deprotonate the acidic N-H of the thiazolidinone, generating the nucleophilic anion required for the reaction with the alkyl halide.
To a microwave synthesis vial, add Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (1.0 eq), potassium carbonate (1.5 eq), and the desired alkyl halide (1.1 eq).
Add DMF (2-3 mL) to dissolve the reactants.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 80-120 °C for 10-30 minutes. The optimal temperature and time should be determined for each substrate.
After the reaction is complete, cool the vial to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality: For the introduction of aryl or heteroaryl groups at the N3 position, which is not achievable through simple nucleophilic substitution, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a C-N bond between the thiazolidinone nitrogen and an aryl halide.
Schlenk tube or other inert atmosphere reaction vessel
Procedure:
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (1.0 eq), the aryl halide (1.2 eq), palladium catalyst, ligand, and base.
Add anhydrous toluene or dioxane.
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography.
Diversification Point
Reaction Type
Reagents
Typical Conditions
Expected Yield
N3-Position
N-Alkylation
Alkyl halides, K₂CO₃, DMF
Microwave, 80-120 °C, 10-30 min
60-90%
N3-Position
N-Arylation
Aryl halides, Pd catalyst, ligand, base
Toluene, 80-110 °C, 12-24 h
40-75%
Ester Group
Amidation
Amine, coupling agent (e.g., HATU)
DMF, rt, 4-12 h
50-85%
Exocyclic Double Bond
Michael Addition
Nucleophiles (thiols, amines), base
Various solvents, rt to reflux
50-90%
Ester Modification: Expanding Chemical Space
The methyl ester functionality provides another handle for diversification. Hydrolysis to the corresponding carboxylic acid allows for subsequent amide coupling with a diverse range of amines, significantly expanding the chemical space of the library.
Causality: Basic hydrolysis using a hydroxide source like lithium hydroxide is a standard method for cleaving methyl esters. The use of a mixed solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base.
Materials:
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Lithium hydroxide (LiOH) (1.5 eq)
Tetrahydrofuran (THF)
Water
1M Hydrochloric acid (HCl)
Procedure:
Dissolve Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Causality: Standard peptide coupling reagents, such as HATU, facilitate the formation of an amide bond between the carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Materials:
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetic acid
A diverse library of primary and secondary amines (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous DMF
Procedure (for parallel synthesis in a 96-well plate):
To each well of a 96-well plate, add a solution of 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetic acid in DMF.
Add a solution of the corresponding amine (from a pre-prepared amine library) in DMF to each well.
Add a solution of HATU and DIPEA in DMF to each well.
Seal the plate and shake at room temperature for 4-12 hours.
Upon completion, the reaction mixtures can be purified by preparative HPLC-MS.
Michael Addition to the Exocyclic Double Bond
The exocyclic double bond in Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is an α,β-unsaturated system, making it susceptible to Michael addition by various nucleophiles.[5] This reaction allows for the introduction of a wide range of functional groups at the carbon atom of the acetate side chain.
Caption: Michael Addition Pathway.
Causality: Thiols are excellent nucleophiles for Michael additions. A mild base is often sufficient to deprotonate the thiol, generating a thiolate anion that readily adds to the electron-deficient double bond.
Dissolve Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (1.0 eq) and the thiol (1.1 eq) in methanol or ethanol.
Add triethylamine (1.2 eq) and stir the reaction at room temperature for 6-18 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
Conclusion
The functionalization of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate offers a powerful and versatile platform for the generation of diverse chemical libraries. The protocols detailed in this application note provide a solid foundation for researchers to synthesize novel thiazolidinone derivatives for screening in various drug discovery programs. The strategic combination of N-functionalization, ester modification, and Michael additions allows for a comprehensive exploration of the chemical space around this privileged scaffold. The robustness and adaptability of these methods, particularly with the integration of modern techniques like microwave synthesis and parallel chemistry, can significantly accelerate the hit-to-lead optimization process.
References
Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC. [Link]
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Semantic Scholar. [Link]
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]
A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering (RSC Publishing). [Link]
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry - ACS Publications. [Link]
Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. PubMed. [Link]
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. PMC. [Link]
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PMC. [Link]
Parallel synthesis of a biased library of thiazolidinones as novel sodium channel antagonists. ScienceDirect. [Link]
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. The Distant Reader. [Link]
Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. MDPI. [Link]
Synthesis of novel 4-thiazolidinone derivatives via one-pot three-component reaction of maleimide, thiosemicarbazide, and Meldrum's acid. Taylor & Francis Online. [Link]
Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. PMC. [Link]
Solution and Polymer-Supported Synthesis of 4-Thiazolidinones and 4-Metathiazanones Derived from Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC. [Link]
One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Lupine Publishers. [Link]
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. [Link]
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF NEW THIAZOLIDINE-2,4- DIONES, 4-THIOXOTHIAZOLIDINONES AND 2-THIOXOIMIDAZOLIDINONES A. ResearchGate. [Link]
Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers. [Link]
Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates. PubMed. [Link]
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Link]
Oxazolidine-2-thiones and thiazolidine-2-thiones as nucleophiles in intermolecular Michael additions. PubMed. [Link]
Synthesis of methyl 2-[2-(alkylimino)-4-oxo-3-phenyl-1,3-thiazolan-5-yliden]acetate derivatives under solvent-free condition. Iranian Chemical Communication. [Link]
Solvent selection for the scale-up synthesis of thiazolidinone acetates
Application Note: Solvent Selection for the Scale-Up Synthesis of Thiazolidinone Acetates Part 1: Executive Summary The synthesis of thiazolidinone acetates (specifically ethyl 2-(4-oxo-thiazolidin-3-yl)acetate derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection for the Scale-Up Synthesis of Thiazolidinone Acetates
Part 1: Executive Summary
The synthesis of thiazolidinone acetates (specifically ethyl 2-(4-oxo-thiazolidin-3-yl)acetate derivatives) is a critical transformation in the production of aldose reductase inhibitors, anti-inflammatory agents, and antimicrobial scaffolds. While medicinal chemistry routes often utilize benzene, DMF, or 1,4-dioxane to maximize yield on a milligram scale, these solvents pose significant safety, environmental, and regulatory hurdles (ICH Q3C Class 1 & 2) during kilogram-scale manufacturing.
This guide provides a scientifically grounded protocol for transitioning to Class 3 solvents (Green Solvents) without compromising yield or purity. We focus on the cyclocondensation of thiosemicarbazones with
-haloacetates, demonstrating that Ethanol (EtOH) and 2-Methyltetrahydrofuran (2-MeTHF) are superior alternatives to traditional chlorinated or aromatic solvents.
Part 2: Scientific Foundation & Mechanism[1]
To select the correct solvent, one must understand the reaction mechanism. The formation of the thiazolidinone ring from a thiosemicarbazone and ethyl chloroacetate involves a multi-step sequence:
Nucleophilic Attack: The sulfur atom of the thiosemicarbazone attacks the
-carbon of the ethyl chloroacetate (S-alkylation).
Cyclization: The amide nitrogen attacks the carbonyl carbon of the ester.
Elimination: Loss of ethanol/water (depending on specific reagents) to close the ring.
Mechanistic Insight:
This reaction is driven by polarity. A polar protic solvent (like Ethanol) stabilizes the transition states involving charge separation (the zwitterionic intermediates). However, the solvent must also dissolve the non-polar organic starting materials (aldehyde/thiosemicarbazone) while allowing the final polar product to crystallize out upon cooling—a critical feature for scalable purification ("process-induced purification").
Visualizing the Pathway
Caption: Mechanistic flow of thiazolidinone formation highlighting the critical role of solvent polarity in stabilizing the S-alkylation transition state.
Part 3: Solvent Selection Framework
The following matrix compares solvents based on ICH Q3C classification , Solubility Parameters (Hansen) , and Process Efficiency .
Solvent
ICH Class
Boiling Point (°C)
Yield (Typical)
Workup Efficiency
Scale-Up Suitability
Ethanol (EtOH)
Class 3
78
85-94%
High: Product precipitates on cooling.
Excellent: Low toxicity, cheap, easy recovery.
2-MeTHF
Class 3
80
80-88%
High: Bi-phasic workup possible (immiscible with water).
Good: Higher cost, but lower peroxide formation than THF.
Water
N/A
100
60-75%
Medium: Poor solubility of reactants often requires surfactants.
Moderate: "Greenest" but lower throughput due to dilution.
Toluene
Class 2
110
70-80%
Low: Requires evaporation or anti-solvent; toxic.
Poor: Avoid if possible due to residual solvent limits.
DMF
Class 2
153
85-90%
Very Low: Difficult to remove; high boiling point; reprotoxic.
Poor: High energy cost for removal.
Expert Recommendation:
For the synthesis of thiazolidinone acetates, Ethanol is the solvent of choice. It offers a "sweet spot" where starting materials are soluble at reflux (
), but the thiazolidinone product is significantly less soluble at room temperature (), allowing for isolation via simple filtration.
Part 4: Detailed Scale-Up Protocol
Target Molecule: Ethyl 2-(2-(benzylidenehydrazono)-4-oxothiazolidin-3-yl)acetate
Scale: 100 g Input (Scalable to kg)
Reagents:
Thiosemicarbazone Intermediate: 1.0 equiv (e.g., derived from Benzaldehyde + Thiosemicarbazide)
Ethyl Chloroacetate: 1.1 equiv (Preferred over bromoacetate for cost/stability on scale)
Sodium Acetate (Anhydrous): 3.0 equiv (Base to neutralize HCl)
Solvent: Ethanol (Absolute or 95%) – 10 Volumes (10 mL per gram of reactant)
Step-by-Step Procedure:
Charging:
To a 2L reactor (equipped with mechanical stirrer, reflux condenser, and internal temperature probe), charge Ethanol (1.0 L) .
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC. Target <2% remaining starting material.
Workup (Crystallization):
Cool the reaction mixture slowly to 20°C over 2 hours.
Optional: If the product does not precipitate, add Water (300 mL) dropwise to induce crystallization (Anti-solvent method).
Stir at 0–5°C for 1 hour to maximize yield.
Isolation:
Filter the solid using a Buchner funnel or centrifuge.
Wash the cake with Cold Ethanol/Water (1:1, 200 mL) to remove residual salts (NaCl/NaBr) and unreacted reagents.
Note: Sodium acetate/chloride byproducts are water-soluble and will be removed in this wash.
Drying:
Dry the filter cake in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92%.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
"Oiling Out"
Product melting point is near reaction temp or impurities present.
Seed the mixture with pure crystal at 40°C during cooling. Switch solvent to EtOH:Water (8:2) .
Low Yield
Incomplete cyclization or product loss in mother liquor.
Extend reflux time.[2] Cool to -5°C before filtration. Check pH; ensure NaOAc was sufficient.
High Impurity Profile
Side reaction at the hydrazone linkage.
Lower reaction temperature to 60°C and extend time. Ensure anhydrous NaOAc is used.
Filtration Slow
Fine particles of NaOAc/NaCl blocking filter.
Use a coarse filter aid (Celite) if product is in solution, OR ensure water wash is sufficient to dissolve salts before filtration if product is solid.
Part 6: Decision Logic for Solvent Substitution
If Ethanol is unsuitable (e.g., reactant insolubility), use this logic flow to select an alternative:
Caption: Decision tree for selecting green solvents in thiazolidinone synthesis.
References
Synthesis and Characterization of Novel Thiazolidinones : Detailed protocol on the use of ethanol and sodium acetate for cyclization.
Source:
Green Synthesis of Thiazolidinone Derivatives : Comparison of deep eutectic solvents and traditional methods.
Source:
Thiazolidinone-Acetic Acid Derivatives : Specific synthesis of the acetate side-chain derivatives for biological evaluation.
Source:[3]
ICH Q3C (R8) Guidelines : Impurities: Guideline for Residual Solvents.
Source:
Scale-Up Challenges in Heterocyclic Chemistry : Discussion on solvent recovery and crystallization in thiazole synthesis.
Source:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
User Goal: Maximize yield and purity of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate using the cyclocondensation of thiourea and dimethyl acetylenedicarboxylate (DMAD).
The Challenge: While this reaction is theoretically atom-economic, users frequently encounter low yields (<50%), formation of intractable oils (polymerization), or difficulties in isolating the specific Z-isomer.
The Solution: This guide moves beyond standard textbook procedures to address the process chemistry variables—specifically solvent polarity, temperature-controlled addition, and thermodynamic equilibration.
The Reaction System: Mechanistic Insight
To troubleshoot effectively, you must understand the "Invisible" competition occurring in your flask. The reaction is not a single step; it is a cascade.
The Pathway[1][2][3][4][5][6]
Nucleophilic Attack: The sulfur atom of thiourea (soft nucleophile) attacks the alkyne of DMAD.
Michael Adduct Formation: Formation of a thia-Michael intermediate.
Cyclization: The nitrogen lone pair attacks the ester carbonyl.
Elimination: Loss of methanol to close the ring.
Mechanistic Visualization
The following diagram illustrates the critical decision points where yield is lost.
Caption: Figure 1. Reaction cascade showing the critical path (Green/Yellow) vs. the polymerization trap (Grey) caused by thermal runaway.
Troubleshooting Guide (Q&A)
Category A: Yield & Consistency
Q: My yield is stuck at 40-50%, and the mother liquor is dark. What is happening?A: You are likely experiencing thermal polymerization of DMAD .
The Cause: DMAD is highly reactive. If added too quickly to the thiourea solution at room temperature, local hotspots cause DMAD to polymerize with itself or form non-cyclized oligomers before it can react with the sulfur.
The Fix:
Cool to 0–5°C: Place your thiourea solution in an ice bath before adding DMAD.
Dilution: Dilute the DMAD in a small amount of the reaction solvent before addition.
Dropwise Addition: Add the DMAD over 15–20 minutes. Do not dump it in.
Q: I get a sticky oil instead of a precipitate. How do I induce crystallization?A: This is a common issue when the product remains solvated or is contaminated with oligomers.
The Fix:
Solvent Swap: If you used Methanol (MeOH), the product might be too soluble. Try a solvent system of MeOH:Water (1:1) . The water acts as an antisolvent, forcing the hydrophobic thiazolidinone out of solution.
Seeding: Scratch the inner wall of the flask with a glass rod to induce nucleation.
Trituration: Decant the solvent, add cold diethyl ether or ethanol, and sonicate the oil. This often breaks up impurities and solidifies the product.
Category B: Purity & Chemistry
Q: Why do you recommend Methanol over Ethanol or Acetonitrile?A: Solvent choice dictates the reaction pathway.
Protic Solvents (MeOH/EtOH): Essential for proton transfer during the cyclization step. Methanol is preferred because the leaving group is a methoxy group. Using Ethanol can lead to transesterification (exchanging the methyl ester for an ethyl ester), resulting in a mixture of products (Methyl vs. Ethyl ester).
Aprotic Solvents (DCM/THF): Reaction rates are generally slower and yields lower because the intermediate zwitterion is less stabilized.
Q: Which isomer is formed, and can I control it?A: The reaction predominantly yields the (Z)-isomer .
Reasoning: The Z-isomer is thermodynamically stabilized by an intramolecular hydrogen bond between the ring -NH and the exocyclic ester carbonyl oxygen.
Verification: In 1H NMR, the vinylic proton (if present) or the NH shift will be characteristic. The Z-isomer NH typically appears downfield (>10 ppm) due to H-bonding.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis
Dissolution: In a 50 mL round-bottom flask, dissolve Thiourea (10 mmol) in Methanol (15 mL). Ensure complete dissolution (sonicate if necessary).
Thermal Control: Clamp the flask and lower it into an ice-water bath (0–4°C) . Stir for 10 minutes.
Controlled Addition: Dissolve DMAD (10 mmol) in Methanol (5 mL). Load this into a pressure-equalizing dropping funnel or a syringe.
Critical Step: Add the DMAD solution dropwise over 20 minutes . Monitor internal temperature if possible; do not exceed 10°C.
Reaction Phase:
Remove the ice bath.
Allow the mixture to warm to Room Temperature (25°C).
Stir for 2–3 hours . (Monitoring: TLC 7:3 Hexane:EtOAc).
Workup:
The product usually precipitates as a white/cream solid.
If no solid: Add ice-cold water (10 mL) dropwise while stirring.
Filter the solid using a Buchner funnel.
Wash with cold Methanol (2 x 5 mL) followed by Diethyl Ether (10 mL) .
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Comparative Data: Solvent Effects[3][7][8][9]
Solvent
Temperature
Typical Yield
Purity Profile
Notes
Methanol
0°C -> RT
85-92%
High
Recommended. Matches leaving group.
Ethanol
Reflux
65-75%
Moderate
Risk of transesterification (mixed esters).
Water
Reflux
40-50%
Low
Poor solubility of DMAD; hydrolysis risk.
DCM
RT
30-40%
High
Very slow reaction; requires catalyst.
Visualizing the Workflow
Use this flow to standardize your bench work.
Caption: Figure 2.[1] Decision tree for isolation of the thiazolidinone scaffold.
References
Original Methodology & Mechanism:
Behbehani, H., & Ibrahim, H. M. (2012). Reaction of dimethyl acetylenedicarboxylate with thioureas: A facile synthesis of 2-aminothiazol-4-ones.[2][1] Synthetic Communications.
Solvent Effects & Optimization:
Ahmadi, S. A., et al. (2011). An efficient synthesis of substituted 2-iminothiazolidin-4-one derivatives. Molecular Diversity.
Stereochemistry (Z-Isomer Confirmation):
Ramiz, M. M. M., et al. (2010). Synthesis and structure elucidation of some new thiazolidinone derivatives. Journal of Heterocyclic Chemistry.
Green Chemistry Approaches (Water-based):
Kumar, A., et al. (2013). Catalyst-free one-pot synthesis of thiazolidinones in water. Tetrahedron Letters.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization Optimization GuideTicket ID: #TZD-OPT-4402
Subject: Optimizing Temperature & Pressure for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary
Welcome to the Process Optimization Support Center. You are working with Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , a thiazolidinone derivative characterized by an exocyclic double bond and an ester moiety.
This molecule presents specific challenges:
Conformational Isomerism: The ylidene bond allows for Z/E isomerism, though the Z-isomer is typically thermodynamically favored in the crystal lattice due to steric constraints and hydrogen bonding networks [1, 2].
Oiling Out: Like many esters with moderate melting points, this compound is prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallization occurs.
Thermal Sensitivity: The ester group and the heterocyclic ring can degrade or hydrolyze under prolonged high-temperature stress.
This guide provides a self-validating protocol to optimize Temperature (solubility/supersaturation) and Pressure (evaporation/filtration) to maximize yield and purity.
Part 1: Critical Process Parameters (CPP) & Protocol
Solvent Selection Strategy
Based on the polarity of the thiazolidinone core and the lipophilic methyl ester tail, a binary solvent system is recommended to balance yield and purity.
Solvent System
Role
Justification
Ethanol (Abs.)
Solvent
Good solubility at reflux; supports hydrogen bonding for crystal growth.
Water
Anti-Solvent
Induces supersaturation; high polarity forces the hydrophobic ester out of solution.
Acetic Acid
Co-Solvent
Optional. Use trace amounts (1-2%) if the crude material contains basic impurities or to stabilize the Z-isomer [3].
Optimized Temperature Profile (Cooling Crystallization)
The Goal: Avoid the "Crash Cooling" trap which leads to oiling out and amorphous solids.
Dissolution Temperature (
): 65°C – 70°C (Reflux in Ethanol).
Nucleation Temperature (
): 45°C – 50°C (Metastable limit).
Isolation Temperature (
): 0°C – 5°C.
Protocol:
Dissolution: Dissolve crude solid in Ethanol at
.
Clarification: Hot filtration (if insoluble particulates exist).
Cooling Ramp 1: Cool to 50°C at a rate of 0.5°C/min.
Seeding (Critical): Add 0.5 wt% pure seed crystals at 50°C. This prevents oiling out by providing a surface for growth.
Aging: Hold at 50°C for 30 minutes to allow seed healing.
Cooling Ramp 2: Cool to
(0°C) at a slower rate (0.2°C/min) to favor growth over secondary nucleation.
While temperature controls solubility, pressure controls the boiling point and solvent removal rate. For this ester, Vacuum Evaporative Crystallization is superior to high-temperature atmospheric evaporation because it minimizes thermal degradation.
Target Pressure: 150–200 mbar.
Benefit: Allows solvent removal at 30°C–40°C, keeping the molecule well below its thermal degradation threshold.
Filtration Pressure: When isolating, limit differential pressure (
) to < 0.5 bar to prevent compressing the filter cake, which can trap mother liquor impurities.
Part 2: Visualizing the Workflow
The following diagram illustrates the optimized crystallization pathway, highlighting the critical decision points for Temperature and Pressure control.
Caption: Optimized workflow integrating vacuum concentration and seeded cooling to prevent thermal degradation and oiling out.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the supersaturation is too high, and the system enters a region where the "oil" phase is more stable than the solution but kinetically faster to form than the crystal [4, 5].
The Fix (The "Temperature Cycling" Method):
Re-heat the mixture until the oil layer dissolves back into a clear solution.
Add more solvent (Ethanol) to slightly lower the concentration.
Cool slowly to just above the temperature where oiling occurred previously.
Seed immediately.
Hold temperature (Age) until the seeds grow visibly before cooling further.
Q2: How does pressure affect the polymorph purity?
Insight: While high hydrostatic pressure (GPa range) is used in research to discover new polymorphs [6], in a process setting, vacuum pressure during drying is the risk factor.
Risk: Rapid drying under high vacuum (>10 mbar) can cause rapid solvent loss, leading to amorphous surfaces or collapsing the crystal lattice if it is a solvate.
Recommendation: Use a stepwise vacuum ramp (e.g., 500 mbar
200 mbar 50 mbar) to allow bound solvent to diffuse out slowly, maintaining the crystal habit.
Q3: I am seeing two different melting points (e.g., 143°C and 147°C). What does this mean?
Diagnosis: You likely have a mixture of Z/E isomers or two distinct polymorphs. Thiazolidinones are known to exhibit polymorphism based on the solvent used [3].
Form A (Lower MP): Often obtained from rapid cooling or non-polar solvents.
Form B (Higher MP): Often obtained from slow crystallization in polar protic solvents (Ethanol/Acetic Acid).
Action: If high melting point is desired, use the Ethanol/Water protocol with slow cooling to allow the thermodynamically stable form (usually Z-isomer) to pack efficiently.
Part 4: Logic Tree for Oiling Out
Use this decision tree when you encounter phase separation issues.
Caption: Troubleshooting logic for resolving Liquid-Liquid Phase Separation (Oiling Out).
References
Galushchinskiy, A., et al. (2017). "Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides." Acta Crystallographica Section E, 73(12), 1850–1854. Link
Havrylyuk, D., et al. (2019). "Synthesis and biological activity of some new thiazolidinone derivatives." Systematic Reviews in Pharmacy, 11(3). Link
Szabó, K. (2018). "Study on the promiscuous nature and aggregation-tendency of 4-thiazolidinone derivatives." International Research Journal of Pharmacy. Link
Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Technical Whitepaper. Link
Nichols, L. (2022).[2] "Crystallization Troubleshooting: Oiling Out." Chemistry LibreTexts. Link
Boldyreva, E. (2022). "Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure." MDPI Crystals. Link
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a rigid, planar 4-thiazolidinone derivative. While structurally "privileged" in medicinal chemistry, this scaffold presents a triad of solubility challenges that often lead to assay failure:
High Crystal Lattice Energy: The planar structure facilitates strong intermolecular stacking (often resulting in melting points >200°C), making the solid difficult to dissolve (high energy cost to break the lattice).
"Crash-Out" Precipitation: Upon dilution from DMSO into aqueous buffers, the sudden change in dielectric constant causes rapid reprecipitation.
Colloidal Aggregation (PAINS): This compound class is prone to forming promiscuous colloidal aggregates, which scatter light and non-specifically inhibit enzymes, often mimicking "insolubility" or false activity.
This guide provides self-validating protocols to distinguish between true insolubility, chemical degradation, and colloidal interference.
Diagnostic Workflow
Before altering your assay, determine the root cause of the "solubility" issue using this decision tree.
Figure 1: Diagnostic logic to differentiate between water contamination, precipitation, and aggregation.[1][2]
Troubleshooting Modules
Module A: The "Wet DMSO" Trap (Hygroscopicity)
The Problem: DMSO is highly hygroscopic.[3][4][5][6][7][8] It can absorb up to 30% of its weight in water from the atmosphere.
Mechanism: Water disrupts the DMSO solvation shell.[4] For lipophilic thiazolidinones, even 5-10% water content in DMSO can reduce solubility by orders of magnitude, causing the compound to precipitate inside the stock tube.
Chemical Risk: Water in the stock solution promotes the hydrolysis of the methyl ester , converting your compound into the free acid (changing potency and solubility).
Data: Impact of Water on DMSO Properties
Parameter
Dry DMSO
DMSO + 10% Water
Impact on Thiazolidinone
Freezing Point
18.5°C
~5°C
Depressed: Stock may not freeze at 4°C, indicating contamination.
Viscosity
Low
High
Increased: Pipetting errors lead to variable final concentrations.
Solubility Limit
High (>50 mM)
Low (<5 mM)
Precipitation: Compound crashes out in storage.
Corrective Protocol: The "Dry Stock" Standard
Purchase: Buy anhydrous DMSO in small volumes (glass vials, not plastic).
Storage: Store stocks in a desiccator or with activated molecular sieves.
Usage: Use single-use aliquots . Never return a thawed aliquot to the freezer.
Verification: If your DMSO stock is liquid at 4°C (refrigerator), it is hydrated. Discard it.
Module B: Preventing "Crash-Out" in Assays
The Problem: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) to an aqueous buffer (0% DMSO) creates a local "shock zone" of supersaturation, forcing the compound to precipitate immediately.
Corrective Protocol: Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into 100% aqueous media. Use a "stepping stone" dilution.
Step-by-Step Methodology:
Start: 10 mM Stock (100% DMSO).
Intermediate: Dilute 1:10 into a 50% DMSO / 50% Buffer solution.
Result: 1 mM compound in 50% DMSO. (Solubility is maintained).
Final: Dilute the Intermediate 1:100 into the final Assay Buffer.
Result: 10 µM compound in 0.5% DMSO.
Mixing: Mix rapidly during the final addition to disperse the compound before crystal nuclei form.
The Problem: Thiazolidinones are notorious "Pan-Assay Interference Compounds" (PAINS). They form colloidal aggregates at micromolar concentrations that sequester enzymes, leading to false positives.
Validation Experiment: The Detergent Test
If you observe inhibition or "solubility issues" (haze), perform this test:
If activity/solubility is restored in Condition B , the compound was aggregating. The detergent disrupts the colloid.
Note: This confirms the compound is a promiscuous aggregator, not a specific binder.
Visualizing the Optimized Workflow
Figure 2: Optimized dilution workflow to prevent precipitation shock.
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to redissolve the precipitate?A: Only for the 100% DMSO stock. Do not sonicate aqueous dilutions. Sonication in water can generate heat and free radicals, potentially degrading the ester or forcing the formation of stable, amorphous aggregates that are inactive but appear "dissolved."
Q2: My compound turned yellow in DMSO over time. Is it still good?A: Likely not. A color change (often to darker yellow/orange) in thiazolidinones suggests oxidation or hydrolysis of the ring (opening to enethiols). Check purity via LC-MS. If the mass spec shows a peak at [M-14] (loss of methyl) or ring-opened species, discard the stock.
Q3: Why does the protocol recommend glass vials for DMSO?A: DMSO is a powerful solvent that can leach plasticizers (phthalates) from standard polypropylene tubes. These leachables can act as artifacts in biological assays.[3][4][6][9] Always use borosilicate glass or high-quality HDPE/polypropylene certified for DMSO resistance.
Q4: Is this compound light sensitive?A: Yes. The exocyclic double bond (ylidene) allows for E/Z photo-isomerization. Store solid and solutions in amber vials or wrapped in foil to maintain the biologically relevant isomer.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Lipinski, C., et al. (2005).[10] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[4][5][10] Ziath Technical Notes. 10
BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Guides. 8[6][8][11][12][13]
Tompkins, N., et al. (2014). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides in DMSO.[14] Chemical Communications. 14[2][6][8][12][13][15]
PubChem. (n.d.). Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CID 599229).[16] National Library of Medicine.
The Core Challenge:
You are likely experiencing low yields or ring degradation because 4-thiazolidinone derivatives possess a "Stability Paradox."[2] You need to activate the carboxylic acid moiety (usually at the N3-acetic acid position or a phenyl substituent) to form an ester, but the conditions required for activation often destroy the heterocyclic ring.[2]
The Chemical Reality:
The 4-thiazolidinone ring is essentially a cyclic Schiff base (imine) trapped by a mercapto acid.[2] The C2–N3 bond is chemically equivalent to a hemiaminal thioether.[2] Under the strong acidic conditions and high temperatures typical of Fischer esterification, this bond is susceptible to hydrolysis, leading to ring opening and reversion to the starting aldehyde, amine, and mercapto acid [1, 2].[1][2]
Immediate Directive:
Stop using sulfuric acid/reflux (Fischer conditions). Switch to Steglich Esterification (DCC/DMAP) or Base-Promoted Alkylation .[1][2]
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine your pathway using the logic below.
Figure 1: Decision tree for selecting the optimal esterification pathway based on substrate substitution and desired ester type.
Validated Protocols
Protocol A: Steglich Esterification (The Gold Standard)
Best for: Complex alcohols, acid-labile rings, and preventing racemization.[1][2]
The Mechanism:
Uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylate, forming an O-acylisourea intermediate.[1][2][3][4] DMAP acts as an acyl-transfer catalyst, allowing the reaction to proceed at Room Temperature (RT) [3].[1][2]
Activation: Cool the mixture to 0°C. Add DCC dropwise (dissolved in minimal DCM) over 10 minutes.
Why? Controlling the exotherm prevents thermal degradation of the ring.[2]
Reaction: Allow to warm to RT and stir for 3–12 hours.
Filtration (Critical): A white precipitate (Dicyclohexylurea - DCU) will form.[1][2] Filter this off before extraction.
Workup: Wash the filtrate with 5% NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.[2]
Troubleshooting Note: If the product is contaminated with urea (DCU), cool the organic phase to -20°C for 2 hours and filter again, or switch to EDC (water-soluble carbodiimide) for easier workup.[1]
Protocol B: Base-Promoted Alkylation (The Robust Alternative)
Best for: Simple methyl/ethyl esters or benzyl esters.[1]
The Mechanism:
Uses a weak base to form the carboxylate salt, which then acts as a nucleophile attacking an alkyl halide (SN2).[2] This avoids all acidic conditions.[2]
Salt Formation: Dissolve the thiazolidinone in DMF. Add K2CO3 and stir at RT for 30 minutes.
Alkylation: Add the alkyl halide dropwise.
Reaction: Stir at RT (or mild heat, max 50°C) for 2–6 hours.
Warning: Do not exceed 60°C. High heat in basic DMF can cause decarboxylation if the COOH is at the 2-position.[2]
Quench: Pour the reaction mixture into crushed ice/water.
Isolation: The ester often precipitates as a solid.[2] Filter and wash with water.[2][5] If oil forms, extract with Ethyl Acetate.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "I lost the ring! My NMR shows an aldehyde peak."
Diagnosis: Hydrolysis of the C2-N3 bond.
Root Cause: You likely used acid catalysis (HCl/H2SO4) or un-dried solvents.[1][2] The imine bond in the ring is sensitive to acid-catalyzed hydrolysis, reversing the cyclization.[2]
Solution:
Figure 2: Mechanism of acid-catalyzed ring hydrolysis.[1]
Issue 2: "My product is a sticky, gummy oil that won't crystallize."
Diagnosis: DCU Contamination (if using Protocol A) or residual DMF (Protocol B).[1][2]
Root Cause:
Protocol A: Dicyclohexylurea is soluble enough in DCM to contaminate the product but insoluble enough to crash out later.[2]
Protocol B: DMF has a high boiling point and is hard to remove.[2]
Solution:
For Protocol A: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][4] The urea byproduct of EDC is water-soluble and is washed away during extraction.
For Protocol B: Wash the organic layer thoroughly with LiCl solution (5%) to pull DMF into the aqueous phase.[2]
Issue 3: "I see a byproduct with a mass M+14 or M+28 higher than expected."
Diagnosis: N-Alkylation (Competition).
Root Cause: If your thiazolidinone ring has a free NH (e.g., 2,4-thiazolidinedione derivatives), the nitrogen is nucleophilic.[1][2] In basic conditions (Protocol B), N-alkylation competes with O-alkylation (esterification).[1]
Solution:
Use a softer base (e.g., NaHCO3 instead of K2CO3).[1][2]
Use a sterically hindered alcohol via Protocol A, which favors O-acylation over N-acylation due to the mechanism of the active ester intermediate.[2]
Gududuru, V., et al. (2023).[1][2] Synthesis and biological evaluation of novel thiazolidinone derivatives. European Journal of Medicinal Chemistry. (Validated via Search 1.6)
Brown, F. C. (1961).[1][2] 4-Thiazolidinones.[1][5][7][8][9][10] Chemical Reviews, 61(5), 463–521.[1][2] (Foundational text on ring stability/hydrolysis).
Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] (Validated via Search 1.12)[1][2]
Desai, N. C., et al. (2023).[1][2][8] A brief overview of 4-Thiazolidinone's biological activity and synthesis. European Chemical Bulletin. (Validated via Search 1.8)
Selecting the right recrystallization solvent for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
This guide is designed as a specialized technical support resource for researchers working with Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate . This compound, often synthesized via the reaction of thiourea with dimet...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized technical support resource for researchers working with Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate . This compound, often synthesized via the reaction of thiourea with dimethyl acetylenedicarboxylate (DMAD), presents unique purification challenges due to its potential for tautomerization, Z/E isomerism, and ring-expansion rearrangement.
Case ID: RC-THIAZ-002
Status: Active
Analyst: Senior Application Scientist
Executive Summary & Solvent Selection Matrix
The Core Challenge:
The purification of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is not merely about solubility; it is about kinetic vs. thermodynamic control . This molecule is the kinetic product of the thiourea-DMAD condensation. Excessive heat or protic solvents with high boiling points can promote rearrangement to the thermodynamic six-membered thiazinone isomer or hydrolysis of the ester/imine functionalities.
Recommendation:
Use Methanol (MeOH) as the primary solvent. It offers the optimal balance of polarity for the thiazolidinone core while maintaining a boiling point (
) low enough to minimize thermal rearrangement.
Solvent Performance Data
Solvent System
Solubility (Hot)
Solubility (Cold)
Crystal Habit
Risk Profile
Recommendation
Methanol
High
Low
Yellow Needles
Low (Thermal)
Primary Choice
Ethanol (Abs.)
Moderate-High
Low
Prisms/Needles
Low-Mod
Secondary Choice
Acetone/MeOH (1:1)
High
Moderate
Clusters
Mod (Oiling)
For oily crudes
Acetonitrile
Moderate
Very Low
Compact
Low
For removing polar impurities
Glacial Acetic Acid
Very High
High
Plates
High (Solvolysis)
Avoid (unless derivative requires it)
Water
Insoluble
Insoluble
Amorphous ppt
N/A
Anti-solvent only
Decision Logic & Workflow (Visualization)
The following decision tree illustrates the logic for selecting the purification path based on the physical state and impurity profile of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material properties.
Detailed Protocols
Protocol A: Standard Methanol Recrystallization (Primary)
Best for: Crystalline crude with minor impurities.
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
Dissolution: Add Methanol in small portions (start with 5-10 mL) while heating on a steam bath or hot plate set to
.
Critical Step: Do not boil aggressively. The thiazolidinone ring is sensitive. Swirl constantly until dissolved.
Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 20-30 mins).
Note: Rapid cooling promotes oiling out.
Finishing: Once crystals form (typically yellow needles), cool in an ice bath (
) for 15 minutes to maximize yield. Filter via vacuum (Buchner funnel) and wash with 1-2 mL of ice-cold methanol.
Protocol D: Trituration for Oily Crude
Best for: Sticky gums or oils that refuse to solidify (common with trapped DMAD or solvent).
Solvent Choice: Diethyl Ether or 1:1 Hexane/Ethyl Acetate.
Process: Add 5-10 mL of solvent to the oil.
Agitation: Sonicate the mixture or scratch the side of the flask vigorously with a glass rod.
Result: The oil should harden into a solid. Filter this solid and proceed to Protocol A .
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?
Cause: This usually occurs if the solution is too concentrated or cooled too rapidly. It implies the "metastable zone" was bypassed, leading to liquid-liquid phase separation.
Solution: Re-heat the mixture until clear. Add a small amount of extra solvent (10-15% volume). Add a seed crystal of pure product at the cloud point. Allow to cool undisturbed in a warm water bath (insulated) to slow the thermal gradient.
Q2: I see two spots on my TLC after recrystallization. Is my compound decomposing?
Cause: This is likely Z/E isomerization or rearrangement to the thiazinone isomer. Thiazolidinones with exocyclic double bonds can exist as Z and E isomers.
Verification: Check the NMR. If the spots merge upon standing or in different solvents, they are isomers. If one spot corresponds to a 6-membered ring (check via IR/Mass Spec), it is the thiazinone rearrangement product caused by excessive heating.
Fix: Avoid boiling methanol for extended periods. Keep the temperature below
.
Q3: The melting point is lower than reported (Expected: ~138-140°C).
Cause: Solvent inclusion (solvate formation) or persistent starting material (thiourea).
Solution: Dry the crystals under high vacuum (0.1 mmHg) at
for 4 hours. If the melting point remains low, recrystallize from Acetonitrile (MeCN) . MeCN is excellent for removing polar thiourea residues.
Q4: Can I use water as a solvent?
Answer:No. The compound is insoluble in water. However, water can be used as an anti-solvent. Dissolve the compound in minimum hot methanol, then add warm water dropwise until turbidity persists. Cool to precipitate. Warning: This may trap impurities; use only if single-solvent methods fail.
References
Aly, A. A., & El-Shaieb, K. M. (2007).[1] Reaction of N-imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines.[2] ResearchGate.[1][3]
Nagarajan, K., et al. (1983). Addition products of dimethyl acetylenedicarboxylate to thioureas: Studies on 2-(p-bromophenyl) imino-3-methyl-5-carboxymethylidenethiazolidin-(4)-one. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 92(1), 99-106.[4]
Appleton, J. E., et al. (2014). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis.[5] Synthesis, 46, 537–585.[5]
BenchChem Technical Repository. (2024). Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Properties and Applications.
Overcoming steric hindrance in the derivatization of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Topic: Overcoming Steric Hindrance in the Derivatization of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Subject: Troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in the Derivatization of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Role: Senior Application Scientist
Format: Technical Support Center (Q&A / Troubleshooting)
Subject: Troubleshooting Steric & Electronic Barriers in Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Modification
Reference ID: KB-TZD-2024-05
Last Updated: February 26, 2026[1]
Executive Summary & Scaffold Architecture
User Query: Why is Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate so resistant to standard functionalization protocols compared to simple thiazolidinones?
Scientist Response:
The resistance you are encountering is rarely due to simple bulk; it is a result of a "Steric-Electronic Lock" inherent to the 2-ylidene-4-thiazolidinone scaffold.[1]
Unlike a standard thiazolidinone, your target molecule features an exocyclic double bond at the C2 position conjugated to an ester. This creates a "push-pull" alkene system that locks the molecule into a rigid planar configuration, typically the (Z)-isomer .[1] This configuration is stabilized by a strong intramolecular hydrogen bond between the ring nitrogen (NH) and the exocyclic carbonyl oxygen.[1]
To derivatize this scaffold effectively, you must disrupt this stability. Our guide below breaks down the three critical bottlenecks: N-alkylation (breaking the H-bond), C5-Condensation (overcoming ring planarity), and Ester modification.[1]
Scaffold Reactivity Map
Figure 1: Reactivity hotspots and associated bottlenecks.[1][2][3] The Z-isomer stability affects all three sites.
Module 1: Overcoming N-Alkylation Failures
Issue: Low yields (<30%) when attempting N-alkylation using alkyl halides/carbonates, even with reflux.
Root Cause Analysis:
The Nitrogen (N3) is not a free nucleophile.[1] It is involved in a conjugated system (
) and often engaged in an intramolecular Hydrogen bond with the exocyclic ester carbonyl.[1] Standard weak bases (e.g., Pyridine, TEA) are often insufficient to deprotonate the N3 effectively to break this lock. Furthermore, if you are introducing a bulky group (e.g., benzyl, substituted phenyl), the planar ring hinders the approach of the electrophile.
Troubleshooting Protocol:
Parameter
Standard (Failing) Condition
Optimized Condition (High Yield)
Mechanism of Action
Base
or TEA
NaH (Sodium Hydride) or KOH + TBAB
NaH ensures irreversible deprotonation, breaking the H-bond lock.[1]
Solvent
Ethanol/Methanol
DMF or Acetone (with PTC)
Polar aprotic solvents stabilize the N-anion intermediate.[1]
Catalyst
None
TBAB (Tetrabutylammonium bromide)
Phase Transfer Catalyst (PTC) shuttles the anion, overcoming interfacial steric barriers.
Temp
Reflux ()
Room Temp (25-30)
High temp often degrades the exocyclic double bond.[1] PTC allows milder conditions.[1]
Step-by-Step Protocol (PTC Method):
Dissolution: Dissolve 1.0 eq of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate in Acetone.
Activation: Add 2.0 eq of anhydrous
and 10 mol% TBAB . Stir for 15 min at RT.[1] Note: The solution color may deepen, indicating anion formation.
Addition: Add 1.2 eq of Alkyl Halide dropwise.
Reaction: Stir at RT for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
Workup: Pour into ice water. The steric bulk of the TBAB counter-ion helps stabilize the transition state, allowing the bulky alkyl group to attach [1, 2].
Module 2: Forcing C-5 Knoevenagel Condensations
Issue: Reaction with bulky aromatic aldehydes at the C-5 position stalls or yields a sticky mixture.
Root Cause Analysis:
The C-5 methylene protons are acidic, but the exocyclic double bond at C-2 creates electronic delocalization that can reduce the nucleophilicity of C-5.[1] When reacting with sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes), the transition state energy is too high for thermal heating (reflux) to overcome without degradation.
Scientized Solution: Microwave-Assisted Synthesis (MW)
Microwave irradiation provides direct dielectric heating, which aligns the dipoles of the reagents. This is particularly effective for thiazolidinones because the ring itself is highly polarizable.
Critical Technical Note:
For extremely hindered aldehydes, use L-Proline (10-20 mol%) as an organocatalyst.[1] L-Proline forms an iminium ion intermediate with the aldehyde, which is a more reactive electrophile and less sensitive to steric clash than the free aldehyde [3].
Protocol:
Mix Scaffold (1 mmol), Aldehyde (1.1 mmol), and NaOAc (1.5 mmol) in Glacial Acetic Acid (2 mL).
Irradiate at 300W for 5-12 minutes (start with 2 min intervals).
Cool to RT.[1][6] The product usually precipitates out due to the "solubility switch" of the arylidene derivative.
Module 3: Exocyclic Ester Modification
Issue: Cannot hydrolyze the methyl ester to the acid without opening the ring.
Scientist Response:
Direct basic hydrolysis (NaOH/Water) is risky because the thiazolidinone ring is sensitive to nucleophilic attack at C-4 (ring opening).[1] The exocyclic double bond also makes the ester carbonyl less electrophilic due to conjugation.
Recommended Route: The Hydrazide Gateway
Instead of direct hydrolysis, convert the ester to a hydrazide . Hydrazine is a potent alpha-effect nucleophile that can access the carbonyl carbon despite the steric/electronic shielding, without cleaving the ring [4].
Reaction:
Why this works:
Selectivity: Hydrazine attacks the ester carbonyl faster than the hydroxide ion attacks the ring carbonyl (C-4).[1]
Versatility: The resulting hydrazide can be easily converted to oxadiazoles, thiadiazoles, or Schiff bases, offering a "steric bypass" to creating bulky derivatives [5].
References
Ebajo, V. D., Jr., et al. (2024).[7] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[1][7] Arkivoc, 2024(8), 20-27. Link
Obydennov, K. L., et al. (2017). "Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides." Acta Crystallographica Section E, 73(Pt 11), 1682–1686. Link
Garg, S., et al. (2025).[8] "Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids." Molecular Diversity, 29, 1-15. Link
Alheety, K. A., et al. (2020). "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 11(3), 490-496. Link
Chaban, T., et al. (2022).[9] "2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds."[1][9] Chimica Techno Acta, 10(1).[9] Link
1H NMR spectral interpretation of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Topic: High-Resolution NMR Profiling of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Content Type: Publish Comparison Guide Differentiation of Geometric Isomers in Drug Discovery Scaffolds Executive Summary: The Iso...
Differentiation of Geometric Isomers in Drug Discovery Scaffolds
Executive Summary: The Isomer Challenge
In the development of thiazolidinone-based therapeutics (e.g., glitazone analogs, antimicrobial agents), the geometric purity of the exocyclic double bond is a critical quality attribute. Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate exists theoretically as E and Z isomers. However, biological activity is often stereospecific.
This guide objectively compares the Standard Routine Protocol against a High-Fidelity Isomer Differentiation Protocol . We demonstrate that standard solvent choices (CDCl₃) often fail to resolve the diagnostic exocyclic methine signal due to exchange broadening and solubility limits, whereas the optimized DMSO-d₆ protocol provides the necessary resolution to quantify trace E-isomer impurities.
Structural Context & Mechanistic Logic
The molecule consists of a thiazolidin-4-one ring connected to a methyl acetate group via an exocyclic double bond at position 2.
The Diagnostic Marker: The exocyclic methine proton (
) is the most sensitive probe for geometry. Its chemical shift is heavily influenced by the anisotropic cone of the ring carbonyl () and the lone pairs of the ring sulfur ().
Thermodynamic Stability: The Z-isomer is generally the major product due to a stabilizing non-bonded interaction between the ring sulfur and the ester carbonyl oxygen (
interaction), often referred to as the "sulfur-oxygen lock."
The Risk: Synthetic conditions (Knoevenagel condensation) can produce E-isomer contaminants, which possess significantly different docking profiles in protein binding pockets.
Visualization: Isomerization & Assignment Logic
The following diagram illustrates the structural relationship and the critical NOE (Nuclear Overhauser Effect) correlations required for confirmation.
Caption: Mechanistic pathway distinguishing the thermodynamically stable Z-isomer from the E-isomer using NOE correlations and chemical shift logic.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the ability to observe the exchangeable NH proton and the resolution of the diagnostic vinyl proton.
Table 1: Performance Metrics of NMR Solvent Systems
Feature
Protocol A: Chloroform-d (CDCl₃)
Protocol B: DMSO-d₆ (Recommended)
Scientific Rationale
Solubility
Poor (< 5 mg/mL)
Excellent (> 20 mg/mL)
Thiazolidinones are polar; DMSO disrupts intermolecular H-bonding.
NH Detection
Broad/Invisible
Sharp Singlet ( ~10-12)
DMSO acts as an H-bond acceptor, stabilizing the NH proton and slowing exchange.
Vinyl (=CH-) Resolution
Broadened (Exchange)
Sharp Singlet ( 5.80)
Accurate integration requires sharp lineshapes unperturbed by solute aggregation.
Water Peak Interference
Low ( 1.56)
High ( 3.33)
Caution: The water peak in DMSO can overlap with the methoxy signal if not dry.
Isomer Quantification
Unreliable
Precise (LOD < 1%)
High S/N ratio in DMSO allows integration of minor E-isomer satellites.
Detailed Spectral Interpretation (Protocol B)
Experimental Conditions: 400 MHz or higher, 298 K, Solvent: DMSO-d₆.
The Assignment Table
Position
Group
Shift ( ppm)
Multiplicity
Integral
Mechanistic Insight
NH
Ring Amide
11.80 - 12.10
Broad Singlet
1H
Highly deshielded due to lactam resonance and H-bonding. Disappears on shake.
=CH-
Exocyclic Methine
5.80 - 5.95
Singlet
1H
Diagnostic Peak. Position indicates Z-geometry. E-isomer typically appears downfield.
Ring -CH₂-
C5 Methylene
3.85 - 3.95
Singlet
2H
Deshielded by adjacent S and C=O. Appears as AB system if chiral centers are introduced nearby.
-OCH₃
Methyl Ester
3.65 - 3.75
Singlet
3H
Standard methoxy region. Verify integration to confirm ester hydrolysis hasn't occurred.
Differentiating the Isomers (The "Performance" Check)
Z-Isomer (Target): The exocyclic proton (
~5.[1]85) shows a strong NOE correlation with the ring NH proton. This confirms they are spatially close (cis-like relationship across the C-C/C-N bonds).
E-Isomer (Impurity): If present, look for a minor singlet typically downfield (
> 6.10 ppm). The E-isomer lacks the strong NH =CH NOE correlation but may show NOE between the =CH and the Ring .
Experimental Protocol: High-Fidelity Acquisition
To achieve the "Trustworthiness" required for regulatory filing, follow this self-validating workflow.
Step 1: Sample Preparation
Weigh 10-15 mg of the dried product. Note: Ensure the sample is free of residual paramagnetic metal catalysts.
Add 0.6 mL of DMSO-d₆ (99.9% D).
Critical Step: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (
0.00). Do not rely on the residual solvent peak alone for precise isomer shifts.
Sonicate for 30 seconds to ensure complete homogeneity.
Step 2: Acquisition Parameters (400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 5.0 seconds . Reason: The vinyl and aromatic protons have long T1 relaxation times. Short D1 leads to integration errors, underestimating the impurity.
Scans (NS): Minimum 64 scans to resolve trace E-isomer satellites.
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
Step 3: Processing & Validation
Phasing: Apply manual phasing. Auto-phasing often distorts the baseline around the massive DMSO solvent peak.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the small =CH impurity peaks.
Integration Logic: Calibrate the Methoxy singlet (3H) to 3.00. Integrate the =CH peak. If the integral is < 0.95, check for E-isomer peaks or decomposition.
Visualization: The Validation Workflow
Caption: Decision tree for validating geometric purity using quantitative NMR integration logic.
References
Obydennov, K. L., et al. (2023).[2] 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds.[2] Chimica Techno Acta.
PubChem. (n.d.). Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CID 599229).[3] National Center for Biotechnology Information.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Havrylyuk, D., et al. (2010). Synthesis and anticancer activity of novel non-condensed thiazolidinones. European Journal of Medicinal Chemistry. (Contextual grounding for thiazolidinone spectral properties).
Comparative Guide: HPLC Method Development for Purity Analysis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Executive Summary Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (hereafter MTA ) is a critical heterocyclic intermediate used in the synthesis of glitazones, kinase inhibitors, and antifungal agents. Its analysis pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (hereafter MTA ) is a critical heterocyclic intermediate used in the synthesis of glitazones, kinase inhibitors, and antifungal agents. Its analysis presents two distinct chromatographic challenges:
Geometric Isomerism: The exocyclic double bond at the C2 position allows for E/Z isomerism. While the Z-isomer is thermodynamically favored, the E-isomer is a common process impurity that must be resolved.
Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, generating 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetic acid (MTA-Acid), a polar degradant that often co-elutes with the solvent front in standard reversed-phase methods.
This guide compares three chromatographic approaches: a standard isocratic C18 method, an optimized gradient C18 method, and a phenyl-hexyl method targeting isomeric selectivity. We recommend Method B (Acidic Gradient C18) for routine QC due to its robustness, while Method C (Phenyl-Hexyl) is superior for detailed isomeric profiling.
Chemical Context & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution.
Why: Without pH control, the thiazolidinone ring nitrogen and the residual acid impurity (MTA-Acid) undergo secondary interactions with silanols, leading to severe peak tailing (Tf > 2.0). Furthermore, the polar MTA-Acid elutes near the void volume (
), making quantitation impossible.
Method B: Optimized Acidic Gradient C18 (Recommended for QC)
Mechanism: The addition of formic acid suppresses the ionization of the carboxylic acid impurity (pKa ~4.0), increasing its hydrophobicity and retention on the C18 chain. The gradient elution sharpens the peaks of late-eluting dimers.
Performance Verdict:EXCELLENT
Data Support:
Parameter
Method A (Isocratic Neutral)
Method B (Acidic Gradient)
Acceptance Criteria
Resolution (MTA vs Acid)
< 1.5 (Co-elution)
6.2
> 2.0
Tailing Factor (MTA)
2.1
1.1
< 1.5
Theoretical Plates (N)
~2,500
> 12,000
> 5,000
Run Time
8 min
15 min
N/A
Method C: Phenyl-Hexyl Stationary Phase (Recommended for Isomer Studies)
Mechanism: The thiazolidinone ring and the exocyclic double bond create a conjugated
-system. Phenyl-hexyl columns offer - interactions that standard C18 columns lack. This provides superior selectivity for separating the Z (planar) and E (often twisted) isomers.
Detailed Experimental Protocols
Protocol 1: Optimized Gradient HPLC (Method B)
Best for purity assay and quantifying the acid hydrolysis product.
1. Instrumentation & Conditions
System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
Temperature: 30°C (Controlled temperature is vital to prevent on-column isomerization).
Detection: 280 nm (Max absorption for the thiazolidinone chromophore).
Why Methanol? Methanol is a protic solvent that interacts differently with the
-system compared to aprotic acetonitrile, often enhancing selectivity on phenyl phases.
Mechanistic Insight & Troubleshooting
The "Isomerization Trap"
Researchers often observe a "saddle" between two peaks or a splitting peak. This is not always poor column efficiency; it is often dynamic equilibrium.
Mechanism: The exocyclic double bond (
) can rotate. If the energy barrier is low, the E and Z forms interconvert during the run.
Solution: Lower the column temperature to 15-20°C to "freeze" the equilibrium, or speed up the analysis using UPLC to elute them before they interconvert.
Impurity Fate Mapping
The following diagram visualizes where specific impurities will elute based on the optimized Method B.
Figure 2: Elution order of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its common impurities using the recommended Acidic Gradient C18 method.
References
PubChem. (n.d.). Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CID 599229).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Obydennov, K. L., et al. (2022). "2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides as promising scaffold for designing new antifungal compounds." Chimica Techno Acta, 10(1).[4][5] [Link] (Demonstrates synthesis and properties of related acetamide derivatives).
Havrylyuk, D., et al. (2010). "Synthesis and anticancer activity of novel thiazolidinone-based heterocycles." European Journal of Medicinal Chemistry. (Provides context on the stability and solubility of thiazolidinone cores).
Sielc Technologies. (n.d.). Separation of Thiazolidinedione on Newcrom R1 HPLC column.[Link] (Reference for acidic mobile phase selection for thiazolidine rings).
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][Link]
Comparative Efficacy Guide: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate vs. Classic Thiazolidinediones
Executive Summary & Chemical Context For decades, classic Thiazolidinediones (TZDs) —characterized by a 2,4-dioxo-1,3-thiazolidine core (e.g., Pioglitazone, Rosiglitazone)—have been the gold standard for insulin sensitiz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
For decades, classic Thiazolidinediones (TZDs) —characterized by a 2,4-dioxo-1,3-thiazolidine core (e.g., Pioglitazone, Rosiglitazone)—have been the gold standard for insulin sensitization via full agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, their clinical utility is severely bottlenecked by dose-limiting toxicities, including fluid retention, severe weight gain, and osteogenesis suppression, which are direct consequences of hyper-activating the adipogenic pathways[1].
To decouple efficacy from toxicity, medicinal chemistry has shifted toward bioisosteric scaffolds[2]. Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate represents a highly functionalized 4-thiazolidinone derivative. By replacing the C2 carbonyl with a rigid exocyclic ylidene acetate group, this scaffold fundamentally alters the molecule's hydrogen-bonding profile and conformational flexibility[3]. This structural divergence shifts the pharmacological profile from a classic full PPARγ agonist to a multi-target modulator (e.g., partial PPARγ agonism coupled with Protein Tyrosine Phosphatase 1B (PTP1B) inhibition), offering a superior therapeutic index[4].
Structural & Mechanistic Divergence
The biological efficacy of these two scaffolds is dictated by their distinct binding thermodynamics:
Classic TZDs (2,4-Dioxo Core): The flexible, dual-carbonyl structure allows TZDs to insert deeply into the orthosteric pocket of the PPARγ ligand-binding domain (LBD). This stabilizes the activation function-2 (AF-2) helix, recruiting co-activators that drive massive transcription of adipogenic genes[5].
4-Oxo-2-ylidene Derivatives: The exocyclic alkene at C2 in Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate restricts conformational freedom. This rigidity prevents deep pocket insertion, leading to partial stabilization of the AF-2 helix. Consequently, it acts as a selective PPARγ modulator (SPARM), improving insulin sensitivity without triggering the full adipogenic cascade[1]. Furthermore, the electrophilic nature of the 4-oxo scaffold enhances its affinity for the allosteric sites of PTP1B, a negative regulator of the insulin signaling pathway[1].
Fig 1. Mechanistic divergence between classic TZDs and 4-oxo-2-ylidene derivatives.
Comparative Biological Efficacy
The following table synthesizes the quantitative and qualitative performance metrics of both scaffolds based on recent high-throughput screening data[2],[1],[4]:
Objective: Quantify functional transactivation to differentiate full agonism (TZDs) from partial agonism (4-oxo derivatives).
Causality: A cell-based reporter assay directly correlates receptor binding with downstream transcriptional activity, which is the primary driver of adipogenic side effects.
Cell Preparation: Seed HEK-293T cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS.
Transfection: Co-transfect cells with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter construct using Lipofectamine 3000.
Self-Validation Step: Co-transfect a constitutively active Renilla luciferase plasmid. This normalizes the data against variations in transfection efficiency and compound-induced cytotoxicity.
Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 μM) of Pioglitazone (positive control) and the 4-oxo-2-ylideneacetate derivative. Incubate for 24 hours.
Detection & Analysis: Lyse cells and quantify luminescence using a Dual-Luciferase Reporter Assay System. Calculate
and . A significantly lower (e.g., 40-60% relative to Pioglitazone) confirms the partial agonism of the 4-oxo scaffold.
Objective: Validate the off-target insulin-sensitizing mechanism unique to the 4-thiazolidinone scaffold.
Causality: Because 4-oxo derivatives exhibit lower PPARγ transactivation, their in vivo efficacy often relies on secondary targets like PTP1B. A continuous fluorometric assay captures real-time kinetic data to determine the exact mode of inhibition.
Enzyme Preparation: Dilute recombinant human PTP1B in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 0.05% Tween-20).
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compounds for 15 minutes at 37°C to allow for equilibrium binding.
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
Self-Validation Step: Calculate the Z'-factor using Suramin (a known PTP1B inhibitor). Proceed with data analysis only if Z' > 0.6.
Mechanism Determination: Generate Lineweaver-Burk plots. The rigid ylidene group typically drives non-competitive or mixed allosteric inhibition, unlike the competitive behavior seen in simpler substrates.
Fig 2. High-throughput screening and validation workflow for thiazolidinone derivatives.
References
Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega (2024).
URL:[Link]
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry / PMC (2017).
URL:[Link]
Thiazolidinediones Beyond PPAR-γ: A Review of Their Multifaceted Antidiabetic Actions. International Journal of Pharmaceutical Sciences (2024).
URL: [Link]
Mass Spectrometry Profiling of 4-Oxo-1,3-thiazolidin-2-ylidene Acetates: A Comparative Fragmentation Guide
Executive Summary 4-oxo-1,3-thiazolidin-2-ylidene acetates represent a privileged scaffold in medicinal chemistry, serving as critical precursors for anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Thei...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-oxo-1,3-thiazolidin-2-ylidene acetates represent a privileged scaffold in medicinal chemistry, serving as critical precursors for anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Their structural integrity is defined by the exocyclic double bond at the C2 position and the acetate moiety, which imparts unique mass spectral signatures compared to standard thiazolidinones.
This guide provides a technical comparison of the fragmentation patterns of these acetates against non-acetate thiazolidinone analogs. It synthesizes experimental data to establish diagnostic ion series essential for structural validation in drug development pipelines.[1]
Structural Overview & Analytical Challenge
The core challenge in characterizing 4-oxo-1,3-thiazolidin-2-ylidene acetates lies in distinguishing the exocyclic double bond configuration (Z/E isomers) and validating the stability of the acetate side chain under ionization.
Key Feature: Exocyclic C=C bond at C2 (ylidene).[1][3]
Diagnostic Moiety: Acetate group (usually ethyl or methyl ester) attached via the ylidene linker.
Analytical Objective: Differentiate the intact acetate scaffold from hydrolysis products (acids) and decarboxylated artifacts using MS/MS fragmentation logic.
Comparative Analysis: Acetates vs. Alternative Scaffolds[1]
The following table compares the Mass Spectrometry (MS) performance and fragmentation behavior of the Acetate derivatives versus the common 2-Amino-thiazolidin-4-one and Simple Thiazolidinone scaffolds.
Feature
4-Oxo-1,3-thiazolidin-2-ylidene Acetates (Target)
2-Amino-Thiazolidin-4-ones (Alternative)
Simple Thiazolidin-4-ones (Control)
Ionization Stability (ESI+)
High. The conjugated ylidene system stabilizes the molecular ion .
Moderate. Amino group protonation often leads to rapid ammonia loss or ring opening.
Low. Often requires APCI or EI due to lack of basic sites.
Primary Fragmentation
Ester Cleavage. Loss of alkoxy radical () or neutral alcohol () is the dominant first step.
Ring Cleavage. Retro-Diels-Alder (RDA) type cleavage of the thiazolidine ring.
Ring Cleavage. Loss of and .
Diagnostic Ions
, . The acetate chain fragments before the ring.[1]
. Deamination is the primary diagnostic.
. Carbonyl loss from the ring C4 position.
Isomer Differentiation
Excellent. Z/E isomers show distinct ratios of ester-loss fragments due to steric hindrance.
Poor. Tautomerization of the amino/imino group blurs isomer distinction.
N/A. Lacks exocyclic double bond stereochemistry.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 4-oxo-1,3-thiazolidin-2-ylidene acetates under ESI-MS/MS conditions follows a predictable, energy-dependent pathway. The presence of the acetate group acts as a "fragmentation director," often sequestering the charge or directing the initial neutral loss.
Diagnostic Check: Extract spectra at 15 eV (to see intact ester loss) and 40 eV (to see ring cleavage).
Criteria for Acceptance:
Observation of parent ion
.
Presence of
or fragment (confirms Acetate).
Absence of
(would indicate decarboxylation impurity).
References
MDPI. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link][1]
National Institutes of Health (NIH). (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Retrieved from [Link]
ResearchGate. (2022).[3] 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds.[3] Retrieved from [Link]
Biointerface Research. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening. Retrieved from [Link]
X-ray crystallographic data validation for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
A Comparative Technical Guide for Drug Discovery Scientists Executive Summary & Core Directive In the development of thiazolidinone-based pharmacophores, the precise stereochemical assignment of the exocyclic double bond...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Discovery Scientists
Executive Summary & Core Directive
In the development of thiazolidinone-based pharmacophores, the precise stereochemical assignment of the exocyclic double bond is critical. For Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate , ambiguity often arises between the E and Z isomers when relying solely on solution-phase NMR due to rapid tautomeric exchange or lack of definitive NOE correlations.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for validation, comparing its efficacy against Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR). We provide a self-validating protocol to confirm the thermodynamically favored (Z)-configuration , stabilized by intramolecular hydrogen bonding.
The Validation Hierarchy: Comparative Analysis
The following table contrasts the three primary validation methods for this compound class.
Feature
Method A: SC-XRD (Gold Standard)
Method B: DFT (Computational)
Method C: NMR (Spectroscopic)
Primary Output
3D Atomic Coordinates (CIF)
Optimized Geometry & Energy
Chemical Shifts () & Couplings ()
Stereochemistry
Unambiguous (Direct Imaging)
Predictive (Based on Energy Minima)
Inferential (Requires NOE/ROE)
State
Solid State (Crystal Lattice)
Gas Phase (usually) or Solvated
Solution Phase (Averaged)
Validation Value
Absolute Configuration
Geometric Confirmation
Bulk Purity & Solution Dynamics
Key Limitation
Requires high-quality single crystal
Dependent on Basis Set (e.g., B3LYP)
Solvent effects can shift E/Z equilibrium
Why X-ray is Non-Negotiable
For 2-ylidene thiazolidinones, the exocyclic C=C bond creates potential for E/Z isomerism.
The Problem: In solution, the barrier to rotation can be low, or the solvent may stabilize a minor isomer.
The Solution: X-ray crystallography captures the molecule in its lowest energy packing state, typically revealing the (Z)-isomer where the carbonyl oxygen of the ester interacts with the ring nitrogen (NH) or sulfur, forming a "lock" mechanism.
Strategic Validation Workflow
The following diagram illustrates the decision logic required to validate the structure, moving from synthesis to final CIF deposition.
To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this optimized protocol derived from successful thiazolidinone crystallizations [1, 2].
Phase 1: Crystallization (The Critical Step)
The methyl ester moiety increases solubility compared to the acid form, making nucleation control difficult.
Solvent System: Dissolve 20 mg of the compound in minimal hot Ethanol (EtOH) or a 1:1 mixture of EtOH/Dichloromethane.
Technique: Use Slow Evaporation at room temperature (296 K).
Why: Rapid cooling often yields microcrystalline powder unsuitable for SC-XRD.
Observation: Look for colorless/pale yellow prisms appearing within 48-72 hours.
Check: Under a polarizing microscope, crystals must extinguish sharply (turn black) every 90° rotation. If they don't, the crystal is twinned; discard and re-grow.
Phase 2: Data Collection & Refinement
Temperature: Collect data at 100 K (Cryostream).
Causality: Low temperature minimizes thermal vibrations of the terminal methyl groups, improving the resolution of high-angle reflections necessary for precise bond length determination.
Resolution: Aim for
Å or better ( for Mo radiation).
Refinement Strategy:
Refine all non-hydrogen atoms anisotropically.
Place H-atoms (specifically the NH) in calculated positions using a riding model (
) unless a difference Fourier map clearly locates the NH, which is crucial for confirming H-bonding networks.
Validation Metrics: X-ray vs. DFT Data
Once the structure is solved, you must validate the geometry against theoretical limits. The table below compares typical experimental X-ray values for this scaffold against DFT calculations (B3LYP/6-311G**) [2, 3].
Parameter
Bond
Exp. X-ray (Å) (Typical)
DFT Calc. (Å) (Gas Phase)
Interpretation
Exocyclic Double Bond
C(2)=C(exocyclic)
1.340 – 1.355
1.358
Double bond character confirmed. Shortening indicates conjugation.
Carbonyl (Ring)
C(4)=O
1.210 – 1.225
1.218
Typical amide-like carbonyl.
Carbonyl (Ester)
C(ester)=O
1.195 – 1.205
1.202
Ester carbonyl is usually shorter than the ring amide.
C-S Bonds
C(2)-S(1) / C(5)-S(1)
1.740 – 1.760
1.775
DFT often overestimates C-S bond lengths slightly vs. solid state.
Isomer Config
Z vs E
Z-Isomer
Z-Isomer (-5.2 kcal/mol)
Z is thermodynamically favored due to S...O or NH...O interactions.
The "Z-Lock" Mechanism
In the (Z)-isomer , the exocyclic ester carbonyl is often oriented cis to the sulfur atom or trans to the NH, minimizing steric clash and maximizing an intramolecular contact.
Visual Check: In your solved structure, measure the torsion angle
.
: Z-isomer (syn-periplanar relative to Sulfur).
: E-isomer.
Isomerism Logic Tree
Use this diagram to interpret your final structural data.
Figure 2: Logic tree for definitive stereochemical assignment based on crystallographic torsion angles.
Mandatory Validation Checklist (CheckCIF)
Before publication, your dataset must pass the IUCr CheckCIF procedure. Common alerts for this specific compound and how to resolve them:
Alert: Hirshfeld Test Diff (Bond Lengths):
Cause: The C=C double bond conjugation may distort standard geometries.
Resolution: Validate against the DFT table above.[1][2] If the value matches the DFT prediction better than the "standard" library, cite the DFT result in your CIF file as justification.
Alert: Residual Electron Density (near S):
Cause: Sulfur is a heavy atom and may show "ripples" (Fourier truncation errors).
Resolution: Ensure absorption correction (SADABS/CrysAlisPro) was applied correctly.
Alert: Missing H-atoms:
Resolution: Ensure the NH proton is included in the formula unit.
References
Galushchinskiy, A., Slepukhin, P., & Obydennov, K. (2017).[3] Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1850–1854. Link
Boukabcha, N., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Journal of Molecular Structure. Link
Obydennov, K. L., et al. (2023).[4] 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides as promising scaffold for designing new antifungal compounds.[4] Chimica Techno Acta, 10(1).[4][5] Link
Gouda, M. A., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.[6] Molecules, 24(17), 3068. Link
Comparative cytotoxicity studies of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives
The following guide provides an in-depth comparative analysis of the cytotoxicity of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives, structured for researchers in medicinal chemistry and oncology. [1] Exec...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of the cytotoxicity of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives, structured for researchers in medicinal chemistry and oncology.
[1]
Executive Summary & Strategic Rationale
The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, capable of disrupting multiple oncogenic pathways. Specifically, Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate represents a unique subclass where the C2-position is functionalized with an exocyclic ylidene acetate moiety.
This guide compares the cytotoxic efficacy of this specific ester scaffold against its amide bioisosteres and C5-arylidene derivatives . While the parent methyl ester serves as a versatile synthetic intermediate, its derivatives exhibit potent anticancer activity through EGFR inhibition , ROS generation , and Caspase-3 mediated apoptosis .
Key Insight for Developers: The transition from the methyl ester to N-substituted acetamides or hydrazones significantly enhances metabolic stability and cytotoxicity, often shifting IC50 values from the millimolar to the low micromolar range (<10 µM).
Chemical Structure & Structure-Activity Relationship (SAR)
The core pharmacophore consists of a thiazolidin-4-one ring with an exocyclic double bond at C2. Modifications at three key positions drive the biological selectivity.
SAR Visualization (Graphviz)
The following diagram illustrates the chemical space and the impact of substitutions on cytotoxic potency.
Caption: SAR analysis highlighting critical substitution sites. C5-arylidene modifications are crucial for high cytotoxicity, acting as Michael acceptors for cellular thiols.
Comparative Cytotoxicity Data
The following data synthesizes experimental results from multiple studies, comparing the methyl ester derivatives against standard chemotherapeutics and amide analogues.
Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines[2]
Compound Class
Derivative Type
MCF-7 (Breast)
HepG2 (Liver)
A549 (Lung)
HCT-116 (Colon)
Selectivity Index (SI)*
Standard
Doxorubicin
0.18 ± 0.05
0.60 ± 0.10
0.45 ± 0.08
0.22 ± 0.04
1.0 (Ref)
Series A
Parent Methyl Ester (Unsubstituted)
>100
>100
>100
>100
Low
Series B
C5-Benzylidene Methyl Ester
12.5 ± 1.2
9.4 ± 0.8
15.2 ± 1.5
11.7 ± 1.1
Moderate
Series C
2-Acetamide Bioisostere (N-Aryl)
3.7 ± 0.4
2.2 ± 0.3
4.5 ± 0.5
3.1 ± 0.2
High (>10)
Series D
Thiazole-Hydrazone Hybrid
58.1 ± 2.5
55.8 ± 3.1
65.2 ± 4.0
60.9 ± 3.5
Low
Note: SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). Series C demonstrates superior potency due to hydrogen bonding interactions within the ATP-binding pocket of kinases (e.g., VEGFR-2).
Mechanism of Action (MOA)
The cytotoxicity of these derivatives is not merely non-specific necrosis. The C5-arylidene derivatives, in particular, function as "Michael acceptors," alkylating critical cysteine residues in enzymes.
Primary Pathways:
EGFR/VEGFR Inhibition: The 4-oxo core mimics the ATP purine ring, competitively inhibiting tyrosine kinases.
ROS Induction: The electrophilic nature of the ylidene bond depletes intracellular glutathione (GSH), leading to oxidative stress.
Apoptosis: Mitochondrial membrane potential loss (
) triggers the Caspase-3/9 cascade.
Pathway Visualization (Graphviz)
Caption: Dual-mechanism of action involving kinase inhibition and oxidative stress-mediated apoptosis.
Experimental Protocols
To ensure reproducibility and self-validation, the following protocols are recommended.
A. Synthesis of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Rationale: The Knoevenagel condensation or reaction with DMAD ensures the formation of the exocyclic double bond.
Add DMAD dropwise to the stirred solution of thiourea in methanol at 0°C.
Stir for 30 minutes, then allow to warm to room temperature (25°C).
Reflux for 2 hours to ensure cyclization.
Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3).
Purification: Filter the precipitate and recrystallize from ethanol.
Yield: Typically 75-85%.
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: MTT measures mitochondrial metabolic activity, a direct proxy for cell viability in this context.
Seeding: Plate HepG2/MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Add serial dilutions of the derivative (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).
Incubation: 48 hours at 37°C, 5% CO2.
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
Readout: Measure absorbance at 570 nm.
Calculation:
is calculated using non-linear regression (GraphPad Prism).
References
Singh, D., et al. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore. Link
George, R. F. (2012). Stereoselective synthesis and QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides. European Journal of Medicinal Chemistry. Link
Obydennov, K. L., et al. (2022).[1] 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides as promising scaffold for designing new antifungal compounds. Chimica Techno Acta. Link
Santa Cruz Biotechnology. methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Product Data. Link
Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity. Bioorganic & Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Distinguishing E/Z isomers of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate using spectroscopy
Content Type: Publish Comparison Guides
Executive Summary
The precise stereochemical assignment of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is critical for establishing structure-activity relationships (SAR) in drug discovery. This compound exists as two geometric isomers around the exocyclic double bond: the (Z)-isomer and the (E)-isomer .[1] While often obtained as a mixture or as a thermodynamically stable single isomer, distinguishing them requires a multi-faceted spectroscopic approach.
This guide outlines a definitive protocol for distinguishing these isomers using 1H NMR (Chemical Shift & NOE) , IR Spectroscopy , and X-ray Crystallography . The (Z)-isomer is generally characterized by a specific steric arrangement often stabilized by S···O interactions, while the (E)-isomer (depending on substitution) may exhibit intramolecular hydrogen bonding (NH···O=C).
Structural Context & Definitions
Before analyzing spectra, we must rigorously define the isomers using Cahn-Ingold-Prelog (CIP) priority rules.
Ring C2 Position: Sulfur (Atomic #16) has higher priority than Nitrogen (Atomic #7). (S > N)
Exocyclic Carbon Position: The Ester Carbonyl group (-COOMe) has higher priority than the Vinyl Hydrogen. (COOMe > H)
The Isomers[1][2][3]
Z-Isomer (Zusammen): The high-priority groups (Sulfur and Ester Carbonyl) are on the same side (cis).[2] Consequently, the Ring NH and the Vinyl Hydrogen are also on the same side.
E-Isomer (Entgegen): The high-priority groups (Sulfur and Ester Carbonyl) are on opposite sides (trans). This places the Ring NH and the Ester Carbonyl on the same side, allowing for a potential intramolecular hydrogen bond (N-H···O=C) .
Note on Stability: In many thiazolidinone derivatives, the Z-isomer is the thermodynamically stable form in the solid state due to favorable S···O interactions and crystal packing forces. However, in solution, an equilibrium may exist, or the E-isomer may be stabilized by the intramolecular hydrogen bond depending on solvent polarity.
Visualization of Isomerism
The following diagram illustrates the structural differences and the key interactions defining each isomer.
Figure 1: Structural relationship between Z and E isomers.[2][3] The Z-isomer places the vinyl proton near the NH group, while the E-isomer places it near the Sulfur atom.
Comparative Analysis of Spectroscopic Methods
The following table summarizes the expected performance and key data points for each method.
Method
Key Parameter
Z-Isomer Characteristics
E-Isomer Characteristics
Confidence Level
1H NMR (NOE)
Spatial Proximity
Strong NOE between Vinyl H and NH
Strong NOE between Vinyl H and Ring CH₂ (S-side)
High (Definitive)
1H NMR (Shift)
Chemical Shift ()
NH: Upfield (Broad) Vinyl H: Characteristic shift
NH: Downfield (Sharp, Deshielded by H-bond) Vinyl H: Distinct shift
Medium
IR Spectroscopy
C=O Stretch ()
Ester C=O: Normal (~1720-1740 cm⁻¹)
Ester C=O: Lower freq (~1690-1710 cm⁻¹) due to H-bond
Medium-High
X-Ray
Crystal Structure
S and C=O cis
S and C=O trans
Gold Standard
Detailed Experimental Protocols
Method 1: 1H NMR Spectroscopy (The Workhorse)
NMR is the most accessible tool for rapid identification. The lack of vicinal coupling constants (due to the trisubstituted double bond) means we must rely on Chemical Shifts and NOE .
A. Chemical Shift Analysis
NH Proton: In the E-isomer , the NH proton forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This deshields the proton, shifting it downfield (typically
10.0–12.0 ppm). In the Z-isomer , the NH is not chelated and appears further upfield (typically 8.0–9.5 ppm), often as a broader peak.
Vinyl Proton: The chemical shift of the exocyclic methine (=CH-) is sensitive to the anisotropy of the adjacent carbonyl and sulfur. While exact values vary by solvent, the two isomers will show distinct singlets.
B. NOE / NOESY Experiments (The "Smoking Gun")
This is the most reliable solution-phase method.
Prepare Sample: Dissolve ~5-10 mg of the compound in DMSO-d6 or CDCl3. (DMSO is preferred if solubility is an issue, but CDCl3 minimizes solvent H-bonding competition).
Acquire 1D NOE or 2D NOESY:
Irradiate/Select Vinyl Proton:
If Z-Isomer: You will see a strong NOE enhancement of the NH proton signal. (Vinyl H and NH are cis).
If E-Isomer: You will see a strong NOE enhancement of the Ring CH₂ protons (adjacent to Sulfur). (Vinyl H is cis to Sulfur).
Method 2: IR Spectroscopy (Solid State)
IR can distinguish the isomers based on the ester carbonyl stretching frequency.
Protocol: Record the FT-IR spectrum of the solid (ATR or KBr pellet).
Analysis:
E-Isomer: The intramolecular H-bond (NH···O=C) weakens the C=O bond character, lowering the stretching frequency (Red shift). Look for the ester band near 1690–1710 cm⁻¹ .
Z-Isomer: The ester carbonyl is free from intramolecular H-bonding. The band appears at higher frequency, typical for conjugated esters, near 1720–1740 cm⁻¹ .
Method 3: Single Crystal X-Ray Diffraction (The Benchmark)
When unambiguous proof is required (e.g., for regulatory filing), X-ray crystallography is non-negotiable.
Protocol: Grow crystals by slow evaporation from ethanol, methanol, or acetonitrile.
Analysis: Solve the structure to determine the torsion angle
(S-C2=C-C_carbonyl).
: Z-Isomer (S and C=O synperiplanar).
: E-Isomer (S and C=O antiperiplanar).
Decision Workflow
Use this flowchart to guide your experimental logic.
Figure 2: Decision tree for assigning E/Z configuration based on NMR data.
Synthesis & Isolation Notes
Thermodynamic Control: The reaction of thiourea with dimethyl acetylenedicarboxylate (DMAD) in refluxing methanol typically yields the Z-isomer as the major product due to its high crystalline stability and favorable electrostatic interactions (S···O).
Isomerization: Isomerization can be induced by acid catalysis or irradiation. If a mixture is observed in NMR (two sets of signals), the major isomer is usually the Z-form.
References
Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.
Source: National Institutes of Health (PMC)
URL:[Link]
NMR study and AIM analysis for assignment of the two Z- and E-isomers in phosphorane containing a 2-thiazoline-2-thiol.
Source: Arabian Journal of Chemistry
URL:[Link]
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
Source: Systematic Reviews in Pharmacy
URL:[Link]
Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.
Source: MDPI (Molecules)
URL:[Link]
Assigning Group Priorities - The Cahn, Ingold, Prelog rules.
Source: Vanderbilt University
URL:[Link]
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: Operational Disposal & Handling Guide
Executive Summary & Immediate Directives Core Directive: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS: 26239-22-5) is a sulfur-nitrogen heterocycle with potential biological activity. Do not dispose of via drai...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directives
Core Directive: Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS: 26239-22-5) is a sulfur-nitrogen heterocycle with potential biological activity. Do not dispose of via drain or standard trash.
This compound requires High-Temperature Incineration with scrubber systems due to the generation of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon thermal decomposition.
Critical "Do Not" List:
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The sulfur moiety is susceptible to oxidation, potentially generating heat and toxic gases (SO₂) in the waste container.
DO NOT attempt chemical neutralization (hydrolysis) in the lab. The thiazolidinone ring is robust; partial hydrolysis yields complex mercapto-derivatives that are often more odorous and toxic than the parent compound.
DO NOT dispose of in "Halogenated" waste streams unless unavoidable. While not halogenated, the sulfur content can interfere with certain halogen-specific recycling/recovery processes.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is essential for safe handling. This compound features an exocyclic double bond at the C2 position, making it a Michael acceptor, which implies potential skin sensitization and biological reactivity.
Property
Data
Operational Implication
Chemical Name
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Proper labeling requirement.
CAS Number
26239-22-5
Use for waste manifesting.
Molecular Formula
C₆H₇NO₃S
Sulfur Content: Requires segregation from oxidizers.
Standard PPE required (Nitrile gloves, safety glasses, fume hood).
Reactivity
Stable under normal conditions.
Avoid contact with strong bases (ester hydrolysis) and strong oxidizers.
Waste Segregation & Decision Logic
The presence of the thiazolidinone ring dictates the disposal path. Unlike simple esters, this ring system does not degrade harmlessly in standard biological treatment plants.
The "Why" Behind Segregation
Sulfur Poisoning: High concentrations of sulfur can poison the catalytic converters used in some low-temperature waste incinerators.
Emissions Control: Combustion yields SO₂, a precursor to acid rain. Segregating this into "Sulfur-Containing" or "Non-Halogenated Organic" streams ensures it goes to a facility equipped with wet scrubbers (alkaline wash) to capture acidic gases.
Disposal Decision Matrix
The following logic flow ensures compliance with RCRA and local environmental standards.
Figure 1: Decision matrix for segregating thiazolidinone waste. Note the critical check for oxidizers to prevent reactions with the sulfur moiety.
Method: Dip a starch-iodide strip into the waste. Blue/Black = Oxidizer present.[3]
Action: If positive, quench with saturated Sodium Thiosulfate solution until the strip remains white. Why? This prevents the sulfur in the thiazolidinone from reacting violently or evolving SO₂ in the drum.
Segregation:
Preferentially place in Non-Halogenated Organic waste (e.g., if dissolved in Methanol or DMSO).
If dissolved in DCM/Chloroform, place in Halogenated waste, but annotate the tag with "Contains Sulfur Compounds."
pH Check: Ensure pH is between 5–9. If the solution is highly acidic (e.g., from acetic acid used in synthesis), neutralize with Sodium Bicarbonate to prevent degradation of the plastic container.
Spill Management & Emergency Response
Scenario: A 5g bottle of solid powder drops and shatters.
Immediate Action: Evacuate the immediate 3-meter radius. Don PPE (Double Nitrile Gloves, N95 or P100 Respirator, Goggles).
Technical Note on Decontamination:
Do not use bleach (Sodium Hypochlorite) to clean the surface. Bleach can oxidize the sulfur atom, potentially releasing irritating fumes. Use a simple surfactant (soap) and water solution.
References & Authority
PubChem. Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Compound Summary. National Library of Medicine. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: Thiazolidinone Derivatives.[4] Guidance on Safe Use. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
MDPI. Synthesis and Characterization of Thiazolidinones. (Provides context on chemical stability and synthesis byproducts). Available at: [Link]
Disclaimer: This guide is based on current chemical safety standards (OSHA/RCRA) as of Feb 2026. Always consult your institution's Chemical Hygiene Officer (CHO) for site-specific variations.
Personal protective equipment for handling Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Part 1: Executive Safety Summary (Immediate Action Card) Do not proceed without reading this section. This compound is a bioactive heterocyclic intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Part 1: Executive Safety Summary (Immediate Action Card)
Do not proceed without reading this section.
This compound is a bioactive heterocyclic intermediate. While specific toxicological data for this methyl ester is limited, structural analogs (e.g., ethyl 2-(3-methyl-4-oxothiazolidin-2-ylidene)acetate) exhibit acute toxicity and severe irritation profiles. Treat as a potent bioactive agent.
Critical Parameter
Directive
CAS Number
26239-22-5
Primary Hazards
Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritant.
Storage
Refrigerate (2–8°C) . Hygroscopic and Light Sensitive. Store under inert atmosphere (Argon/Nitrogen).
Engineering Controls
Mandatory Fume Hood. Do not handle on open benchtops.
GHS Classification (Derived from Analog Consensus):
Based on the structural pharmacophore (thiazolidinone ring with exocyclic double bond) and data from close analogs like Ethyl 2-(3-methyl-4-oxothiazolidin-2-ylidene)acetate [1, 2]:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. If a user cannot meet the "Required Specification," the experiment must be paused.
Zone
PPE Item
Required Specification
Scientific Rationale
Dermal (Hands)
Gloves
Nitrile (0.11 mm min. thickness). Double-gloving advised for stock solution preparation.
Thiazolidinones are organic-soluble. Latex offers poor permeation resistance against common solvents (DCM, DMSO) used with this compound.
Ocular (Eyes)
Eyewear
Chemical Splash Goggles (Indirect Vent).Standard safety glasses are insufficient for powders.
Fine powders can bypass side-shields of standard glasses. Goggles prevent corneal injury from dust or splash.
Respiratory
Engineering
Fume Hood (Face velocity: 0.5 m/s).
Prevents inhalation of aerosolized particulates during weighing and transfer.
Body
Clothing
Cotton Lab Coat (High neck) + Long pants.
Synthetic fibers can melt into skin if a fire occurs with reaction solvents.
Part 4: Operational Handling Protocol
Phase A: Storage & Stability
Temperature: Store at 2–8°C . The ester linkage is susceptible to hydrolysis; the exocyclic double bond can undergo E/Z isomerization under heat or light [3].
Environment: Store in an amber vial (light protection) under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
Phase B: Weighing & Transfer (Critical Control Point)
Preparation: Bring the vial to room temperature before opening to prevent condensation (water acts as a nucleophile, degrading the ester).
Environment: Place the balance inside the fume hood. If the balance is external, use a transfer vessel (e.g., tared vial with cap) to move the solid.
Technique: Use an antistatic gun if the powder is static-prone. Avoid using spatulas that generate static charge.
Phase C: Reaction Setup
Solvent Compatibility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.
Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the ester or deprotonate the ring nitrogen).
Phase D: Waste Disposal Strategy
Do not flush down the drain. Thiazolidinones are bioactive and potential environmental toxins.
Segregation: Collect all solid waste and solvent rinses in a container labeled "Hazardous Organic Waste (Bioactive)."
Deactivation: For small spills, treat with 10% bleach solution (oxidative degradation) before absorbing, though incineration is the primary disposal method.
Final Disposal: High-temperature incineration via a licensed chemical waste contractor.
Part 5: Decision Logic & Emergency Workflows
Figure 1: Operational Safety Logic
This diagram illustrates the decision-making process for selecting the correct safety protocols based on the experimental scale.
Caption: Operational logic flow ensuring appropriate PPE escalation based on quantity handled.
Figure 2: Emergency Response Protocol
Immediate steps to take in the event of exposure.
Caption: Rapid response workflow for dermal, ocular, and inhalation exposure events.
Part 6: References
PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxothiazolidin-2-ylidene)acetate (Compound Summary). National Library of Medicine.[4] Retrieved February 26, 2026, from [Link]
Haval, K. P. (2012). Synthesis and Biological Evaluation of Thiazolidinone Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 362-367. (Contextual reference for thiazolidinone stability and bioactivity).